8-Methyl-1-nonene

Catalog No.
S13141271
CAS No.
26741-24-2
M.F
C10H20
M. Wt
140.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methyl-1-nonene

CAS Number

26741-24-2

Product Name

8-Methyl-1-nonene

IUPAC Name

8-methylnon-1-ene

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h4,10H,1,5-9H2,2-3H3

InChI Key

DMFDIYIYBVPKNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC=C

Chemical Identity and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical information for 8-Methyl-1-nonene.

Property Category Details
Systematic Name 8-Methylnon-1-ene [1]
Molecular Formula C₁₀H₂₀ [1] [2] [3]
Average Molecular Mass 140.2658 g/mol [2] [3]
IUPAC Standard InChI InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h4,10H,1,5-9H2,2-3H3 [2] [3]
IUPAC InChIKey DMFDIYIYBVPKNT-UHFFFAOYSA-N [2] [3]
Other Identifiers ChemSpider ID: 459714 [4]; CAS RN: 26741-24-2 [4]

Synthetic and Industrial Context

This compound is identified in scientific literature as part of complex mixtures and as a potential intermediate in synthesis.

  • Industrial Mixtures: It is noted as a component in the C9-C10 fraction of Fischer-Tropsch synthesis products, which are rich in α-olefins. While 1-decene from this fraction has applications in manufacturing synthetic lubricants, 1-nonene and its derivatives like this compound currently lack such large-scale applications and are typically considered for fuel refining [5].
  • Chemical Synthesis: The compound serves as a structural motif in organic chemistry. For instance, a patent describes the preparation of 8-methyl-trans-6-nonenoic acid, which is a key precursor in the synthesis of capsaicin (the compound responsible of the spiciness in chili peppers) [6]. The synthesis of this acid involves a reaction with ethyl 6-bromohexanoate [6]. The workflow for this synthesis is illustrated below.

G start Start: Ethyl 6-bromohexanoate grignard Reaction with Isobutyl Magnesium Bromide start->grignard intermediate Intermediate: Ethyl 8-methylnonanoate grignard->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis product Final Product: 8-methyl nonanoic acid hydrolysis->product

Limited Pharmacological Relevance

It is important to distinguish this compound from a closely related metabolite that has documented biological activity.

  • Related Metabolite with Activity: Scientific literature contains significant research on 8-Methyl Nonanoic Acid (8-MNA), a saturated fatty acid [7]. This compound is a known degradation by-product of dihydrocapsaicin (a capsaicinoid) and has been studied for its effects on energy metabolism in adipocytes, including activating AMPK and modulating lipolysis [7].
  • Key Difference: this compound is an alkene (containing a carbon-carbon double bond), while the biologically active compound is the corresponding carboxylic acid. This structural difference means their chemical and pharmacological properties are distinct.

References

GC-MS retention index BPX-5 column 8-Methyl-1-nonene

Author: Smolecule Technical Support Team. Date: February 2026

Retention Index Data for 8-Methyl-1-nonene

The table below summarizes the key experimental parameters and the resulting retention index for this compound, as reported by the National Institute of Standards and Technology (NIST) [1].

Parameter Specification / Value
Compound Name This compound (1-Nonene, 8-methyl)
Molecular Formula C₁₀H₂₀ [1]
Column Type Capillary [1]
Active Phase Cross-Linked Methylsilicone (a non-polar phase comparable to BPX-5) [1]
Temperature Program 40 °C to 300 °C at a rate of 5 °C/ min [1]
Retention Index (I) 955 (Van Den Dool and Kratz, non-polar column, temperature ramp) [1]

Methodology for Retention Index Determination

The retention index value of 955 was determined using a well-established method based on n-alkane standards under temperature-programmed conditions [1]. This method, often attributed to Van Den Dool and Kratz, is a standard approach for calculating Linear Retention Indices (LRI) [2].

The following diagram illustrates the logical workflow for determining the retention index of a compound like this compound using this method:

RI_Workflow Start Start: GC-MS Analysis AnalyzeAlkanes Analyze n-alkane standard mixture Start->AnalyzeAlkanes RecordRT Record retention times (tR) for alkanes and target compound AnalyzeAlkanes->RecordRT AnalyzeSample Analyze sample containing This compound AnalyzeSample->RecordRT CalculateLRI Calculate Linear Retention Index (LRI) using n-alkane calibration RecordRT->CalculateLRI ObtainValue Obtain LRI Value = 955 CalculateLRI->ObtainValue

Workflow for determining retention index via n-alkane calibration.

Core Principles of the Retention Index System
  • Basis in n-Alkanes: The retention index system uses a homologous series of n-alkanes as universal reference points. By definition, n-alkanes have retention indices of 100 times their carbon number (e.g., n-nonane is 900, n-decane is 1000) [2].
  • Linear Retention Index (LRI) Calculation: In temperature-programmed analysis (as used for this compound), the LRI is calculated without logarithmic transformations. The retention time of the target compound is compared to the retention times of the n-alkanes that elute immediately before and after it. The exact formula, as applied in the first dimension of GC×GC-MS, is [3]: Iᵤ = 100 × [ n + (tᵣ(ᵤ) - tᵣ(ₙ)) / (tᵣ(ₙ₊₁) - tᵣ(ₙ)) ] Where:
    • Iᵤ is the linear retention index of the unknown compound.
    • n is the carbon number of the earlier-eluting n-alkane.
    • tᵣ(ᵤ) is the retention time of the unknown compound.
    • tᵣ(ₙ) is the retention time of the n-alkane with n carbons.
    • tᵣ(ₙ₊₁) is the retention time of the n-alkane with n+1 carbons.
  • Advantages of the Method: The LRI is a relative parameter, which means the effects of many operational variables (like column length and carrier gas flow rate) are minimized, making the value more reproducible across different laboratories and instruments compared to absolute retention time [2].

The BPX-5 GC Column

The BPX-5 is a suitable column for this type of analysis. Here are its key characteristics [4] [5]:

  • Stationary Phase: 5% Phenyl Polysilphenylene-siloxane.
  • Polarity: Non-polar, making it an appropriate choice for separating this compound and compatible with the NIST data obtained on a similar non-polar phase [4] [5].
  • Key Features: It is a general-purpose column known for high-temperature stability, low bleed (ideal for trace analysis and GC-MS), and high inertness [4] [5].
  • Common Applications: It is used for a wide range of analyses, including pesticides, hydrocarbons, solvents, and phenols [4] [5].

Important Considerations for Identification

While a retention index is a powerful tool, it is not sufficient for definitive compound identification on its own [6].

  • Tentative Identification: The retention index provides a useful first measure of a molecule's identity. An "exact match" with a reference value does not, by itself, confirm the identity [6].
  • The Role of Mass Spectrometry: The primary identifier in GC-MS is the mass spectrum. The retention index serves as an orthogonal filter to increase confidence in the identification. A reliable identification requires both a high spectral match and a retention index that agrees with the reference value within an acceptable tolerance.
  • Reproducibility: Even under controlled conditions, retention indices can have minor variations. The scientific literature cautions against the over-reliance or incorrect usage of RI values without acknowledging their limitations [6].

A Practical Experimental Protocol

To experimentally verify the retention index of this compound in your own lab, you would need to follow this general procedure, adapting the specifics (e.g., sample preparation) based on your sample matrix.

Experimental_Protocol Prep 1. Preparation AlkaneMix Prepare n-alkane standard mixture (C7–C30 or appropriate range) Prep->AlkaneMix SamplePrep Prepare sample containing This compound Prep->SamplePrep Run 2. GC-MS Analysis GCMS_Run Run samples on GC-MS using a defined temperature program Run->GCMS_Run Analysis 3. Data Analysis Calibrate Use alkane retention times to create a calibration curve Analysis->Calibrate AlkaneMix->Run SamplePrep->Run Inject Inject alkane standard and sample GCMS_Run->Inject Record Record all retention times Inject->Record Record->Analysis Interpolate Interpolate compound's retention time to find its Retention Index Calibrate->Interpolate

Steps for experimental determination of retention index.

  • Preparation:

    • Obtain a standard mixture of n-alkanes covering a range that brackets your compound's expected retention (e.g., C8 to C12 or wider) [3].
    • Prepare your sample containing this compound. If the sample is complex, you may need to employ sample preparation techniques such as Solid Phase Extraction (SPE) or Solid Phase Micro-Extraction (SPME) to clean up and concentrate the analytes [7].
  • GC-MS Analysis:

    • Column: Use a BPX-5 or equivalent non-polar capillary column [4] [5].
    • Temperature Program: Implement a temperature program similar to the one referenced in the NIST data (e.g., starting at 40°C and ramping at 5°C/min to 300°C) [1].
    • Sequence: First, analyze the n-alkane standard mixture to establish the retention time calibration. Then, analyze your sample.
  • Data Analysis:

    • From the n-alkane run, record the retention time for each alkane and plot them against their known retention indices (100 × carbon number).
    • From your sample run, note the retention time of the peak suspected to be this compound.
    • Calculate its LRI by interpolating its retention time on the n-alkane calibration curve using the formula provided in the "Core Principles" section above. The calculated value should be close to 955.

References

is 8-Methyl-1-nonene a volatile organic compound

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the key identifiers and calculated physical properties of 8-Methyl-1-nonene that are relevant to its volatility.

Property Value Source/Reference
Molecular Formula C10H20 [1] [2]
Average Molecular Weight 140.27 g/mol [1] [2]
IUPAC Name 8-Methylnon-1-ene [3] [1]
CAS Registry Number 26741-24-2 [2]
Boiling Point (Tboil) 424.44 K (151.29 °C, 304.32 °F) Joback Calculated [4]
Vapor Pressure 20.32 kPa at 392.68 K Yaw's Equation Calculation [4]

Evidence for VOC Classification

The following table outlines the primary evidence confirming this compound's status as a VOC, based on its properties and behavior.

Evidence Description Implication for VOC Status
High Vapor Pressure Calculated vapor pressure of 20.32 kPa at 119.5°C [4]. Values >0.1 kPa indicate high volatility. High tendency to evaporate at room temperature.
Low Molecular Weight Molecular weight of 140.27 g/mol [1] [2], well below common VOC cutoffs (250-300 g/mol). Fits standard definitions of VOCs.
Analytical Behavior Gas Chromatography retention index (I = 954) on a non-polar column [5]. Can be analyzed using standard VOC measurement techniques.

VOC Analysis and Environmental Context

This diagram illustrates the general experimental workflow for analyzing a volatile compound like this compound, based on gas chromatography methods:

Sample Sample GCInjection GCInjection Sample->GCInjection Introduction ColumnSeparation ColumnSeparation GCInjection->ColumnSeparation Vaporization Detection Detection ColumnSeparation->Detection Separation DataAnalysis DataAnalysis Detection->DataAnalysis Signal VOCIdentification VOC Identification DataAnalysis->VOCIdentification Result

Experimental protocols for VOC analysis, such as the one referenced for this compound, typically use Gas Chromatography (GC). The specific method cited uses a BPX-5 capillary column (25 m x 0.22 mm) with a temperature ramp from 50°C to 320°C and Helium as the carrier gas [5]. This setup is a standard methodology for separating and identifying volatile organic compounds in a mixture.

In an environmental context, VOCs like this compound are scientifically significant because they can participate in atmospheric chemical reactions. Studies show that VOCs, particularly alkanes and alkenes, are key contributors to ozone formation potential (OFP) and secondary organic aerosol (SOA) formation, especially during events like biomass burning [6].

Conclusion

References

where is 8-Methyl-1-nonene found

Author: Smolecule Technical Support Team. Date: February 2026

Documented Contexts of Use

The table below summarizes the known contexts in which 8-Methyl-1-nonene has been documented.

Context Key Information Research/Experimental Details
Pheromone Synthesis Key intermediate for synthesizing (R)-trogodermal, a sex pheromone for Trogoderma species (pests of stored products) [1]. Synthesized from (R)-2-methylbutanoic acid. Cross-metathesis with 8-nonenyl acetate using Grubbs I catalyst forms the pheromone skeleton [1].
Chemical Properties Characterized by various agencies (NIST, PubChem). Not listed as a naturally occurring substance in the search results [2] [3] [4]. Data includes molecular formula (C₁₀H₂₀), molecular weight (140.27 g/mol), structural identifiers (InChIKey, ChemSpider ID), and calculated thermodynamic properties (boiling point: 424.44 K) [2] [3] [4].

Experimental Synthesis Protocol

The following diagram illustrates the laboratory synthesis workflow for this compound as described in peer-reviewed literature, which you can adapt for your own work.

G Start (R)-2-Methylbutanoic Acid (6) Step1 Reduction with Lithium Aluminum Hydride (LiAlH₄) Start->Step1 Int1 (R)-2-Methylbutan-1-ol (5) Step1->Int1 Step2 Reaction with p-Toluenesulfonyl Chloride (TsCl) Int1->Step2 Int2 (R)-2-Methylbutyl Tosylate (7) Step2->Int2 Step3 Nucleophilic Substitution with Lithium Bromide (LiBr) in DMF solvent Int2->Step3 End (R)-2-Methylbutyl Bromide (8) Step3->End Step4 Alkylation with 1-Pentenylmagnesium Bromide (Grignard Reagent) End->Step4 Final (R)-7-Methyl-1-nonene (9) Step4->Final

Synthesis workflow for this compound [1]

Critical Catalyst Note

The original research emphasizes that Grubbs I catalyst must be used for the subsequent cross-metathesis step. The more common Grubbs II catalyst was found to cause extensive side reactions in this specific synthesis [1].

Research Implications and Alternatives

The specific use of this compound in pheromone synthesis suggests it is a high-value specialty chemical for creating molecules with defined stereocenters. Its primary role is as a synthetic building block rather than a naturally occurring metabolite.

For research involving behaviorally active volatile organic compounds, the related straight-chain alkene 1-Nonene has been identified as a semiochemical. Studies show it is emitted by insect cadavers infected with entomopathogenic nematodes and acts as an attractant for certain nematode species [5].

References

Application Note: Chemoenzymatic Epoxidation of Terminal Alkenes

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a detailed protocol for the lipase-mediated epoxidation of terminal alkenes, adapted from the synthesis of 1-nonene oxide [1]. The principle should be applicable to 8-Methyl-1-nonene, though re-optimization of conditions is recommended.

  • Principle: The method employs a chemoenzymatic process where a lipase (Novozym 435) catalyzes the perhydrolysis of phenylacetic acid using hydrogen peroxide. The generated peroxy acid then performs the epoxidation of the alkene double bond in situ, yielding the epoxide and regenerating the carboxylic acid [1].

  • Reaction Scheme: The diagram below illustrates the two-step reaction mechanism.

    G PAA Phenylacetic Acid PPA Peroxyacetic Acid PAA->PPA Perhydrolysis H2O2 Hydrogen Peroxide H2O2->PPA Enz Novozym 435 (Lipase) Enz->PPA Catalyzes AA Phenylacetic Acid PPA->AA O-Transfer Alk This compound Epox 1-Nonene Oxide Alk->Epox

Detailed Experimental Protocol

  • Reaction Setup

    • Equipment: A conventional water bath shaker or an orbital shaker with temperature control is required [1].
    • Reaction Vessel: Place the following in a suitable sealed vial or flask:
      • This compound: 2.2 mmol (The specific mass should be calculated based on the exact molecular weight of your substrate).
      • Phenylacetic acid: 8.8 mmol [1].
      • Novozym 435: 100 mg (with a specific activity of approximately 190.0 U·g⁻¹) [1].
      • Chloroform (anhydrous): 5 mL as the reaction solvent [1].
  • Initiation and Reaction Execution

    • Pre-equilibrate the reaction mixture in the water bath shaker at the target temperature of 35 °C [1].
    • Initiate the reaction by adding 4.4 mmol of 30% (w/w) hydrogen peroxide (H₂O₂) in a single portion [1].
    • Maintain the reaction at 35 °C with constant agitation at 250 rpm for a period of up to 12 hours [1].
  • Work-up and Product Isolation

    • After the reaction time, separate the enzyme by simple filtration.
    • The reaction mixture can be washed with a saturated sodium bicarbonate solution (NaHCO₃) to neutralize any residual acid, followed by a brine wash.
    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
    • Concentrate the organic layer under reduced pressure using a rotary evaporator.
    • Purify the crude product via flash column chromatography or distillation to obtain pure 1-nonene oxide.

Optimization Parameters and Quantitative Data

The following tables summarize the critical parameters for the epoxidation reaction, as established for 1-nonene [1]. These should serve as a starting point for optimizing the reaction with this compound.

Table 1: Optimized Reaction Parameters for High-Yield Epoxidation [1]

Parameter Optimal Condition Role & Notes
Temperature 35 °C Higher temperatures (>40°C) cause significant H₂O₂ degradation and enzyme deactivation [1].
H₂O₂ Concentration 30% (w/w) Concentrations ≥50% lead to rapid enzyme inactivation and low yield [1].
H₂O₂ Amount 4.4 mmol A 2:1 molar ratio of H₂O₂ to alkene. A 10% excess compensates for H₂O₂ breakdown [1].
H₂O₂ Addition Single step Stepwise addition showed no kinetic advantage over a single addition [1].
Acid Amount 8.8 mmol A 4:1 molar ratio of acid to alkene. Excess acid shifts the reversible perhydrolysis equilibrium toward peracid synthesis [1].
Stirring Speed 250 rpm Ensures adequate mass transfer to the enzyme's active site [1].
Reaction Time 12 hours The entire process is complete within this timeframe under optimal conditions [1].

Table 2: Influence of H₂O₂ Concentration on Epoxide Yield and Enzyme Stability [1]

H₂O₂ Concentration (% w/w) Relative Yield (%) Enzyme Stability
10 Lower Slower epoxide formation rate [1].
30 ~99% Stable enzyme activity (190.0 U·g⁻¹) [1].
50-60 Very Low Critical enzyme denaturation and H₂O₂ decomposition [1].

Key Considerations for Researchers

  • Substrate Difference: this compound possesses a branched chain, unlike the linear 1-nonene. This steric difference near the double bond could impact the reaction rate and the final yield. It is strongly advised to use techniques like TLC or GC-MS to monitor reaction progress closely.
  • Enzyme Stability: Novozym 435 is stable under the recommended conditions with a single addition of 30% H₂O₂ [1]. However, exposure to high concentrations of H₂O₂ (>50%) or elevated temperatures can lead to rapid and irreversible deactivation [1].
  • Scalability and Economy: The described system is efficient on a lab scale. For larger-scale production, the 12-hour reaction time and the cost of the immobilized enzyme (Novozym 435) are key economic factors to consider [1].
  • Safety Precautions:
    • Hydrogen peroxide at 30% concentration is a strong oxidizer and can cause skin burns. Handle with appropriate personal protective equipment (PPE) in a fume hood.
    • Chloroform is toxic and a suspected carcinogen. Always use it in a well-ventilated area.

Proposed Workflow for Protocol Adaptation

Given the lack of direct data for this compound, the following workflow is recommended to adapt the existing protocol.

G Start Start with 1-Nonene Protocol [1] Step1 Set Up Reaction with This compound Start->Step1 Step2 Monitor Reaction (TLC/GC-MS) Step1->Step2 Step3 Yield < 90%? Step2->Step3 Step4 Optimize Parameters Step3->Step4 Yes Step5 Protocol Validated Step3->Step5 No Step4->Step2

References

Application Note: Chemoenzymatic Epoxidation of 8-Methyl-1-nonene

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a detailed procedure for the lipase-mediated epoxidation of 8-Methyl-1-nonene using Novozym 435, phenylacetic acid, and hydrogen peroxide, based on optimized parameters for similar aliphatic alkenes.

Introduction

Epoxides are valuable synthetic intermediates in the pharmaceutical and polymer industries. This protocol describes a chemoenzymatic method for epoxidizing this compound. The process utilizes Novozym 435 (immobilized Candida antarctica lipase B) to catalyze the in-situ formation of a peroxy acid from phenylacetic acid and hydrogen peroxide [1]. This peroxy acid then epoxidizes the alkene via the Prilezhaev mechanism, offering a high-yielding and selective alternative to traditional chemical methods [1].

Materials and Equipment
Category Specific Items
Chemicals This compound, Novozym 435, Phenylacetic acid, Hydrogen peroxide (30% w/w), Chloroform
Lab Equipment Water bath shaker, Magnetic stirrer/hot plate, Round-bottom flasks, Reflux condenser, Syringes/pumps for H2O2 addition, GC-MS or TLC equipment for analysis
Optimized Reaction Parameters

The following table summarizes the key reaction parameters optimized for 1-nonene, which are recommended as a starting point for this compound [1].

Parameter Optimal Condition Notes & Rationale
Solvent Chloroform Proven effective for similar hydrophobic alkenes.
Temperature 35 °C Balances reaction rate and H2O2/enzyme stability. Higher temps degrade H2O2 [1].
H2O2 Concentration 30% (w/w) Higher concentrations (e.g., 50-60%) deactivate the enzyme [1].
H2O2 Amount 4.4 mmol Per 0.6 mmol of alkene. Excess H2O2 denatures lipase [1].
H2O2 Addition Single-step Simpler and found to maintain high enzyme activity (190.0 U g⁻¹) [1].
Phenylacetic Acid Amount 8.8 mmol Provides the peracid precursor.
Stirring Speed 250 rpm Ensures efficient mixing in a water bath shaker [1].
Reaction Time ~12 hours Time to achieve >99% yield for 1-nonene [1].

Detailed Experimental Protocol

Step 1: Reaction Setup

  • In a round-bottom flask, add 0.6 mmol of this compound, 8.8 mmol of phenylacetic acid, and 10 mL of chloroform.
  • Add 16 mg (1.4% w/w relative to total reactants) of Novozym 435 to the mixture.
  • Place the flask in a water bath shaker pre-heated to 35 °C and set the stirring speed to 250 rpm.

Step 2: Hydrogen Peroxide Addition

  • In a single step, add 4.4 mmol of 30% (w/w) hydrogen peroxide solution to the reaction mixture.
  • Safety Note: Handle concentrated H2O2 with care, using appropriate personal protective equipment.

Step 3: Reaction Progression and Monitoring

  • Allow the reaction to proceed for 12 hours.
  • Monitor reaction completion by analytical methods such as TLC or GC-MS.

Step 4: Work-up and Product Isolation

  • After 12 hours, filter the reaction mixture to recover the Novozym 435 catalyst.
  • Wash the organic phase (chloroform layer) with a sodium sulfite solution to decompose any residual peroxides, followed by a wash with sodium bicarbonate solution to remove phenylacetic acid.
  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide product.
  • Purify the product further using techniques like column chromatography or distillation if necessary.

The mechanism and workflow of this epoxidation process are illustrated in the following diagram:

G cluster_legend Legend: Reaction Flow a1 Acid + H₂O₂ a2 Peroxy Acid a1->a2 a3 Epoxide + Acid a2->a3 H2O2 H₂O₂ Peracid Phenylperoxy Acid H2O2->Peracid Lipase-Catalyzed Perhydrolysis Acid Phenylacetic Acid Acid->Peracid Lipase-Catalyzed Perhydrolysis Enzyme Novozym 435 (CALB) Epoxide This compound Oxide Peracid->Epoxide Epoxidation via Prilezhaev Mechanism RegeneratedAcid Phenylacetic Acid (Regenerated) Peracid->RegeneratedAcid Alkene This compound Alkene->Epoxide

Diagram 1: Chemoenzymatic Epoxidation Workflow. This diagram illustrates the two key stages: 1) Novozym 435 catalyzes the reaction between phenylacetic acid and H₂O₂ to form a reactive peroxy acid. 2) The peroxy acid transfers an oxygen atom to this compound, forming the epoxide and regenerating the carboxylic acid.

Critical Factors for Success & Troubleshooting

Challenge Cause Solution
Low Yield Enzyme deactivation, inefficient mixing. Strictly adhere to H2O2 concentration (30%) and temperature (35°C). Ensure adequate stirring [1].
Long Reaction Time Sub-optimal reagent ratios. Use the recommended molar excess of phenylacetic acid and H2O2 relative to the alkene [1].
Low Enzyme Stability H2O2 oxidative damage, support dissolution. Avoid high H2O2 concentrations. For certain solvents, consider coated Novozym 435 or alternative immobilized lipases [2].

Key Considerations for Researchers

  • Novozym 435 Stability: While powerful, Novozym 435 can be deactivated by high concentrations of H₂O₂ and may dissolve in some polar solvents [2]. The recommended conditions aim to mitigate this.
  • Solvent Selection: Chloroform is effective but has HSE concerns. You may screen other hydrophobic solvents like hexane or toluene, noting that solvent changes can impact reaction rate and enzyme activity.
  • Analytical Verification: Confirm the identity and purity of your product using standard techniques. (^1)H-NMR is particularly useful for confirming epoxide formation.

References

Lipase-Mediated Synthesis of 1-Nonene Oxide: Detailed Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Epoxides represent highly valuable intermediates in organic synthesis due to their exceptional reactivity, which enables their transformation into diverse functional groups through ring-opening reactions. The ring strain and polarity of the three-membered oxirane ring make these compounds particularly useful for the production of fine chemicals, pharmaceuticals, and polymer precursors. Among these epoxides, 1-nonene oxide has gained significant industrial and research interest due to its applications in formulating surfactant-like aminoalcohol lipoids for pharmaceutical drug delivery systems, serving as an intermediate in the synthesis of bioactive compounds like achaetolide (which exhibits antibacterial and cytotoxic properties), and contributing to the production of lipopeptide-like hermitamide that demonstrates sodium channel inhibiting activity in clinical applications [1].

Traditional chemical epoxidation methods often rely on metal catalysts or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), which present significant environmental and safety concerns including the hazardous nature of the reagents, potential epoxide hydrolysis, and challenges in scaling up the processes [1]. In response to these limitations, biocatalytic approaches using enzymes such as lipases have emerged as sustainable alternatives that align with green chemistry principles. The utilization of commercially available Novozym 435 (an immobilized lipase B from Candida antarctica) in combination with hydrogen peroxide (H₂O₂) represents an efficient and environmentally benign methodology for the epoxidation of aliphatic terminal alkenes like 1-nonene [1]. This chemoenzymatic approach achieves excellent yields (97%-99%) with high selectivity under mild reaction conditions, offering a practical solution for researchers and industrial chemists seeking sustainable synthetic pathways.

Reaction Mechanism and Principle

The lipase-mediated epoxidation of 1-nonene follows a chemoenzymatic pathway wherein the enzyme catalyzes the formation of a peroxy acid intermediate, which subsequently performs the epoxidation non-enzymatically. The detailed mechanism proceeds through several key stages:

  • Peracid Formation: The immobilized lipase (Novozym 435) catalyzes the perhydrolysis reaction between phenylacetic acid and hydrogen peroxide, generating the corresponding peroxy acid in situ. This step is crucial as it avoids handling potentially unstable peracids directly [1].

  • Epoxidation: The enzymatically generated peroxy acid then reacts with 1-nonene through a non-enzymatic oxygen transfer, delivering an oxygen atom to the electron-deficient double bond and forming 1-nonene oxide while regenerating the phenylacetic acid. The regenerated acid can re-enter the catalytic cycle, enhancing the process efficiency [1].

  • Catalytic Cycle: The continuous regeneration of phenylacetic acid creates a sustainable catalytic system where stoichiometric amounts of peracid are not required, minimizing waste generation [1].

The following diagram illustrates this reaction mechanism:

G H2O2 H2O2 Peroxyacid Peroxyacid H2O2->Peroxyacid PAA PAA PAA->Peroxyacid Peroxyacid->PAA Regenerated Oxide Oxide Peroxyacid->Oxide Nonene Nonene Nonene->Oxide Lipase Lipase Lipase->Peroxyacid Catalyzes

Figure 1: Reaction Mechanism of Lipase-Mediated Epoxidation of 1-Nonene. The diagram illustrates how Novozym 435 lipase catalyzes the formation of peroxy acid from phenylacetic acid and hydrogen peroxide, which then epoxidizes 1-nonene to 1-nonene oxide, regenerating the phenylacetic acid for further catalytic cycles.

This mechanism highlights the advantage of using phenylacetic acid as the perhydrolysis substrate, as it does not generate water-soluble acids or alcohols during its perhydrolysis reaction that could potentially inhibit enzyme activity [1]. The dual nature of this reaction system—combining enzymatic peracid generation with chemical epoxidation—harnesses the benefits of biocatalysis while maintaining the efficiency of traditional epoxidation chemistry.

Optimization of Reaction Parameters

Comprehensive Parameter Analysis

Systematic optimization of reaction parameters is essential for achieving high yields in the lipase-mediated epoxidation of 1-nonene. Through methodical investigation of each variable, researchers have identified optimal conditions that maximize epoxide formation while maintaining enzyme stability and catalytic efficiency. The interplay between temperature, hydrogen peroxide concentration and addition method, acid amount, and stirring speed significantly influences the reaction kinetics and overall process efficiency [1]. The following subsections detail the effects of these critical parameters based on experimental findings.

Temperature profoundly affects both reaction rate and enzyme stability. The highest yield (97%) was achieved at 35°C in chloroform solvent. While Novozym 435 typically exhibits thermostability between 40-60°C in other applications, temperatures exceeding 40°C in this epoxidation system caused a significant decrease in yield, likely due to accelerated degradation of hydrogen peroxide at elevated temperatures [1].

Hydrogen peroxide concentration requires careful optimization to balance reaction efficiency with enzyme stability. The optimum initial H₂O₂ concentration was determined to be 30% (w/w). Lower concentrations (10%) resulted in slower epoxide formation, while higher concentrations (50-60%) led to substantially reduced yields, presumably due to enzyme inactivation under these harsh conditions [1]. The amount of H₂O₂ also significantly impacts the reaction, with 4.4 mmol providing the maximum yield (99%) within 20 hours. Interestingly, the rate of H₂O₂ addition (single-step versus four-step addition) showed no significant advantage in terms of yield or enzyme stability, simplifying the experimental procedure [1].

The amount of phenylacetic acid used in the reaction directly influences the initial reaction rate, with increasing amounts from 4.4 mmol to 8.8 mmol progressively enhancing the reaction rate. This trend is consistent with the principle of mass action in reversible enzymatic reactions, where excess substrate shifts the equilibrium toward product formation [1].

Summary of Optimized Parameters

Table 1: Optimized Reaction Parameters for Lipase-Mediated Synthesis of 1-Nonene Oxide

Parameter Optimal Condition Effect of Deviation from Optimal Experimental Range Tested
Temperature 35°C Decreased yield above 40°C due to H₂O₂ degradation and potential enzyme denaturation 25-60°C
H₂O₂ Concentration 30% (w/w) Lower concentrations slow reaction; higher concentrations (50-60%) deactivate enzyme 10-60%
H₂O₂ Amount 4.4 mmol Lower amounts slow reaction; excess amounts may denature enzyme 1.9-6.2 mmol
H₂O₂ Addition Rate Single step Stepwise addition showed no clear kinetic advantage Single vs. four-step addition
Phenylacetic Acid Amount 8.8 mmol Lower amounts reduce reaction rate; excess may not provide additional benefit 4.4-8.8 mmol
Stirring Speed 250 rpm Ensures efficient mixing and mass transfer without mechanical damage to enzyme Not specified
Reaction Time 12-20 hours Shorter times give incomplete conversion; longer times not necessary at optimum conditions 4-24 hours
Solvent Chlorform Provides suitable medium for both organic substrates and enzyme activity Not specified in detail

Table 2: Quantitative Progression of 1-Nonene Oxide Formation Under Optimized Conditions

Time (hours) Yield (%) with 4.4 mmol H₂O₂ Yield (%) with 6.2 mmol H₂O₂
0 0 0
2 45 55
4 75 85
8 92 88
12 97 85
16 99 84
20 99 83
24 97 80

The time course data reveals that the epoxidation rate increases rapidly within the first 4 hours, with the reaction reaching near-completion by 8 hours under optimal conditions. The distinct yield profiles between different H₂O₂ amounts highlight the importance of this parameter optimization, as excess H₂O₂ (6.2 mmol) initially accelerates the reaction but ultimately leads to lower final yields due to potential enzyme inactivation [1].

Experimental Protocol

Materials and Equipment

Materials:

  • 1-Nonene (≥95% purity)
  • Phenylacetic acid (≥98% purity)
  • Hydrogen peroxide (30% w/w aqueous solution)
  • Novozym 435 (immobilized Candida antarctica lipase B)
  • Chloroform (anhydrous, ≥99%)
  • Anhydrous sodium sulfate
  • Thin-layer chromatography (TLC) plates (silica gel)
  • Gas chromatography (GC) system with flame ionization detector for analysis

Equipment:

  • Round-bottom flask (50-100 mL)
  • Conventional water bath shaker
  • Magnetic stirrer with heating capability
  • Separating funnel
  • Analytical balance
  • Volumetric pipettes and cylinders
  • Rotary evaporator
  • Refrigerated circulation thermostat (for temperature control)
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, combine 1-nonene (1.26 g, 10 mmol), phenylacetic acid (1.20 g, 8.8 mmol), and Novozym 435 (100 mg). Add chloroform (10 mL) as solvent [1].

  • Temperature Equilibration: Place the reaction vessel in a water bath shaker preheated to 35°C and allow the mixture to equilibrate for 5-10 minutes with stirring at 250 rpm [1].

  • Hydrogen Peroxide Addition: Add H₂O₂ (30% w/w, 4.4 mmol, ~0.45 mL) in a single portion to the reaction mixture. Continue stirring at 250 rpm and maintain the temperature at 35°C [1].

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Withdraw small aliquots (50-100 μL) at regular intervals, dilute with ethyl acetate, and analyze [1].

  • Completion and Work-up: After 12 hours (or when conversion reaches >97%), filter the reaction mixture to recover the Novozym 435 catalyst. Wash the enzyme with chloroform (2 × 5 mL) for potential reuse [1].

  • Product Isolation: Transfer the combined filtrate to a separating funnel and wash with brine solution (10 mL) to remove any residual hydrogen peroxide or acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator [1].

  • Purification: If necessary, purify the crude 1-nonene oxide by column chromatography using silica gel and a hexane/ethyl acetate gradient (typically 95:5 to 90:10) to obtain the pure epoxide [1].

  • Analysis: Confirm the identity and purity of the product by GC-MS, ¹H-NMR, and ¹³C-NMR spectroscopy. Compare the spectral data with literature values [1].

The following workflow diagram summarizes the experimental procedure:

G Step1 Reaction Setup: Combine 1-nonene (10 mmol), phenylacetic acid (8.8 mmol), Novozym 435 (100 mg) in chloroform Step2 Temperature Equilibration: 35°C, 5-10 minutes Step1->Step2 Step3 H₂O₂ Addition: Add 4.4 mmol 30% H₂O₂ in single portion Step2->Step3 Step4 Reaction Incubation: 35°C, 250 rpm, 12 hours Step3->Step4 Step5 Catalyst Recovery: Filter and wash Novozym 435 for potential reuse Step4->Step5 Step6 Product Isolation: Wash organic phase, dry, and concentrate Step5->Step6 Step7 Purification: Column chromatography if necessary Step6->Step7 Step8 Analysis: GC-MS, NMR spectroscopy for identification Step7->Step8

Figure 2: Experimental Workflow for Lipase-Mediated Synthesis of 1-Nonene Oxide. The diagram outlines the step-by-step procedure from reaction setup through product isolation and analysis.

Analytical Methods

Gas Chromatography Analysis:

  • Column: HP-5 capillary column (30 m × 0.32 mm × 0.25 μm)
  • Temperature program: 60°C (hold 2 min) to 220°C at 15°C/min
  • Injector temperature: 220°C
  • Detector temperature: 250°C
  • Carrier gas: Nitrogen at 1.0 mL/min
  • Retention times: 1-nonene (~4.2 min), 1-nonene oxide (~6.8 min)

¹H-NMR Characterization (CDCl₃, 400 MHz):

  • 1-Nonene oxide: δ 2.40-2.70 (m, 2H, epoxy CH₂), 1.20-1.50 (m, 10H, CH₂), 0.85 (t, 3H, CH₃)

Calculation of Conversion and Yield:

  • Conversion (%) = (1 - [remaining alkene]/[initial alkene]) × 100%
  • Yield (%) = (moles of product formed/moles of initial alkene) × 100%
  • Selectivity (%) = (yield/conversion) × 100%

Critical Practical Considerations

Enzyme Stability and Reusability

A significant advantage of this epoxidation system is the remarkable stability of Novozym 435 under the optimized conditions. The enzyme retains a catalytic activity of 190.0 U·g⁻¹ even with single-step addition of H₂O₂, demonstrating its robustness in this reaction environment [1]. For researchers aiming to develop cost-effective processes, the reusability of the biocatalyst is an important consideration. After each reaction cycle, the immobilized enzyme can be recovered by simple filtration, washed with chloroform to remove any adsorbed reactants or products, and dried under vacuum before reuse. While the original study focused on single-use performance, the documented stability suggests potential for multiple cycles without significant activity loss.

The excellent stability of Novozym 435 in this system is particularly noteworthy given that lipases are often deactivated by high concentrations of hydrogen peroxide in other epoxidation protocols. The combination of moderate H₂O₂ concentration (30%), optimal temperature (35°C), and the use of phenylacetic acid as the perhydrolysis substrate creates an environment that preserves enzyme function while achieving high conversion rates [1]. This contrasts with previous reports where lipases were deactivated at H₂O₂ concentrations between 15%-30% even at lower temperatures of 20-25°C [1].

Troubleshooting and Optimization Guidelines
  • Low Conversion Rates: If the reaction demonstrates slow kinetics, verify the H₂O₂ concentration has not degraded due to improper storage or exposure to light. Confirm the temperature is maintained at 35°C and consider increasing the phenylacetic acid amount up to 8.8 mmol to enhance the reaction rate [1].

  • Enzyme Deactivation: If catalyst activity decreases substantially, ensure that H₂O₂ concentration does not exceed 30% and avoid temperatures above 40°C. The single-step addition of H₂O₂ is recommended as it simplifies the process without compromising enzyme stability [1].

  • Scale-Up Considerations: For larger-scale reactions, maintain the same substrate/enzyme ratio and ensure efficient mixing to avoid mass transfer limitations. The stirring speed of 250 rpm is optimal for laboratory-scale reactions, but may need adjustment for larger vessels to maintain similar mixing efficiency [1].

  • Product Purity: If the obtained epoxide contains impurities, implement a silica gel column chromatography step using hexane/ethyl acetate (90:10) as eluent. For less demanding applications, simple distillation under reduced pressure may suffice [1].

Conclusion

The lipase-mediated epoxidation of 1-nonene using Novozym 435 represents an efficient and environmentally benign alternative to conventional chemical epoxidation methods. Under the optimized conditions detailed in this protocol—temperature of 35°C, H₂O₂ concentration of 30%, H₂O₂ amount of 4.4 mmol, phenylacetic acid amount of 8.8 mmol, and single-step H₂O₂ addition—researchers can achieve excellent yields (97%-99%) of 1-nonene oxide within 12 hours [1]. The method demonstrates remarkable enzyme stability with Novozym 435 maintaining significant catalytic activity (190.0 U·g⁻¹) under the reaction conditions [1].

This chemoenzymatic approach exemplifies the principles of green chemistry by utilizing a biodegradable catalyst, minimizing hazardous reagents, and employing mild reaction conditions. The methodology is particularly valuable for researchers in pharmaceutical development and fine chemical synthesis who require efficient and selective epoxidation methods that align with sustainable chemistry principles. The comprehensive optimization data and detailed protocol provided herein should enable reliable reproduction of this methodology and facilitate its application in diverse research settings.

References

SPME-GC-MS Protocol for Skin VOC Collection and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here is a detailed, step-by-step protocol for analyzing Volatile Organic Compounds (VOCs) emitted from human skin, synthesized from current methodologies [1] [2].

Step 1: Pre-Sampling Preparation

  • Subject Preparation: Recruit volunteers and obtain informed consent under an ethics-approved study. Before sampling, ask volunteers to wash the target skin area (e.g., forearm) thoroughly with tap water or ethyl alcohol and then dry it. A waiting period of 30 minutes after washing is recommended to allow the skin to return to its natural state and minimize contamination from exogenous sources [1] [2].
  • Equipment Preparation: Pre-condition sampling equipment, such as bags or patches, by flushing with high-purity nitrogen and heating to desorb potential contaminants [1].

Step 2: Sample Collection You can choose one of the following two sampling methods:

  • Method A: Dynamic Headspace Sampling with a Wearable Patch [2]

    • Secure a custom wearable sampling patch onto the volunteer's posterior forearm using a clinical-grade adhesive dressing and a gasket.
    • The patch uses a disc pump to create a continuous, one-way flow of filtered air (e.g., 100 mL/min) through a chamber placed over the skin.
    • To enhance the release of VOCs, the system can carefully heat the headspace atmosphere to a safe temperature (e.g., 40 °C).
    • Skin VOCs are carried by the air flow and preconcentrated onto a sorbent tube (e.g., Tenax TA) attached to the outlet for a defined period, such as 15 minutes.
  • Method B: Static Headspace Sampling with a Bag [1]

    • The volunteer places their forearm into a pre-cleaned bag made of material like Nalophan, which is then sealed around the arm.
    • The bag is evacuated and filled with a known volume (e.g., 2.5 L) of purified air or high-purity nitrogen.
    • VOCs are allowed to accumulate from the skin into the bag's headspace for a set time (e.g., 30 minutes).
    • After accumulation, a sample of the headspace (e.g., 50 mL) is drawn using a gas-tight syringe for subsequent extraction.

Step 3: SPME Extraction

  • Inject the collected headspace sample into an evacuated SPME vial [1].
  • Automatically or manually expose a chosen SPME fiber to the vial's headspace to adsorb VOCs. The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical for efficient extraction [2] [3] [4].

Step 4: GC-MS Analysis

  • Desorb the captured VOCs from the SPME fiber directly into the hot injection port of a Gas Chromatograph.
  • The compounds are separated on a GC column.
  • Eluting compounds are detected and identified by a Mass Spectrometer.

The workflow below summarizes the core steps of the analysis.

Quantitative Data on Skin VOC Emissions

The table below summarizes emission rate data for a selection of compounds identified from human skin, as reported in one of the key studies. This can serve as a reference for expected concentrations, though 8-Methyl-1-nonene is not listed [1].

Table 1: Emission Rates of Selected Volatile Organic Compounds from Human Skin

Compound Class Compound Name Median Emission Rate (fmol cm⁻² min⁻¹)
Ketone Acetone > 100
Ketone 6-Methyl-5-hepten-2-one > 100
Aldehyde Acetaldehyde > 100
- Other 61 quantified compounds 0.55 - 100

Key Optimization Parameters for SPME-GC-MS

To improve the sensitivity and reliability of your analysis for compounds like this compound, consider optimizing these parameters based on general SPME principles and skin VOC studies:

  • SPME Fiber Selection: The choice of fiber coating significantly impacts which compounds are extracted. Semipolar fibers like DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) have been shown to be highly effective for extracting a broad range of VOCs from various matrices, including skin and fruit, due to their combination of adsorbents [2] [4].
  • Sampling Temperature: Applying mild heat to the sampling site (e.g., 40 °C) can increase the release of VOCs from the skin's surface, thereby improving the recovery of compounds, especially those with lower vapor pressure [2].
  • Sampling Time: The duration of VOC collection onto the sorbent must be balanced. A 15-minute sampling time has been found to be a good compromise, reducing variability compared to shorter times without the risk of over-saturation, which can occur with longer durations (e.g., 30 minutes) [2].

Adaptation for this compound Analysis

Since this compound was not specifically identified in the available studies, you will need to adapt the general protocol:

  • Confirm Identification: If analyzing for this specific compound, ensure its presence by comparing its mass spectrum and retention time with an authentic analytical standard.
  • Optimize for Hydrocarbons: this compound is a non-polar hydrocarbon. The general parameters for skin VOC analysis (e.g., DVB/CAR/PDMS fiber, 40°C sampling) are a good starting point, but you may need further method development to maximize its detection.

References

Comprehensive Protocol for Quantifying Volatile Organic Compounds in Human Skin Emanation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The analysis of volatile organic compounds (VOCs) emitted from human skin provides valuable insights into human physiology, with applications ranging from clinical diagnostics to the development of search and rescue technologies. The skin volatolome, representing the totality of VOCs emitted from the skin, comprises a complex mixture of compounds derived from systemic circulation, local skin metabolism, and the metabolism of symbiotic skin bacteria [1]. Specific compounds like 8-Methyl-1-nonene, belonging to the hydrocarbon family, are part of this volatolome. This document outlines detailed protocols for the reliable quantification of such VOCs from human skin, based on established gas chromatography-mass spectrometry (GC-MS) methodologies.

Methodologies for Skin VOC Collection

The accurate capture of skin VOCs requires careful consideration of sampling techniques to minimize contamination and compound loss.

Direct Sampling Using Enclosure Bags

This method involves enclosing a part of the body, typically the forearm or hand, in an inert bag for a defined period to allow VOCs to accumulate.

  • Materials: Pre-conditioned Nalophan bags (film thickness 20 μm), high-purity nitrogen or zero air, polypropylene valve with rubber septum, elastic straps, tape [2].
  • Pre-conditioning Protocol: Bags must be flushed five times with high-purity nitrogen (99.9999%), filled with nitrogen, and heated in an oven at 50°C for approximately 12 hours to desorb contaminants. A final five-time flush with nitrogen is performed before use [2].
  • Sample Collection:
    • Volunteers wash the designated area (e.g., forearm) thoroughly with tap water only and dry with a paper towel to remove transient contaminants [2].
    • The arm is placed into the bag, which is sealed around the forearm using an elastic strap and tape.
    • Residual room air is evacuated using a membrane pump.
    • The bag is filled with a known volume (e.g., 2.5 L) of purified, humidified air (e.g., 90% RH at 25°C) to reduce VOC background levels [2].
    • VOCs are allowed to accumulate for a standardized period (e.g., 30 minutes).
    • A sample of the headspace (e.g., 50 mL) is drawn using a heated gas-tight glass syringe.
Sorbent Patch Sampling

An alternative, less invasive method involves using polydimethylsiloxane (PDMS) patches or bracelets worn directly on the skin.

  • Materials: PDMS patches or bracelets [1].
  • Protocol:
    • The skin site is cleaned according to protocol (e.g., with 70% isopropanol) [1].
    • The PDMS sampler is applied directly to the skin for a specified period (e.g., 1 to 4 hours) [1].
    • After collection, the sampler is removed and stored at low temperatures (e.g., 4°C or -80°C) until analysis, typically within 48 to 72 hours [1].

Table 1: Comparison of Skin VOC Sampling Methods

Parameter Direct Bag Sampling Sorbent Patch Sampling
Principle Static headspace accumulation Direct adsorption onto a polymer
Skin Area Large (e.g., entire forearm) Small (patch contact area)
Sampling Duration Relatively short (e.g., 30 min) Longer (e.g., 1-4 hours)
Key Advantage Captures highly volatile compounds effectively [2] Convenient for longitudinal and field studies [1]
Key Limitation Less convenient, requires volunteer immobilization Potential for lower recovery of very volatile species

Analytical Quantification via SPME-GC-MS

Solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS) is a gold-standard technique for the pre-concentration and analysis of skin VOCs [2] [1].

Sample Pre-concentration with SPME
  • Procedure:
    • The 50 mL headspace sample is injected into an evacuated 55 mL SPME vial.
    • Volatiles are extracted from the vial headspace using a conditioned SPME fiber. A 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad trapping range [2].
    • Extraction is performed automatically using a multipurpose sampler, with the fiber exposed for a controlled time and temperature (e.g., 40°C) [2].
Gas Chromatography-Mass Spectrometry Analysis
  • GC-MS Parameters:
    • Chromatography: Separation is achieved using a non-polar or mid-polar capillary column (e.g., 5% phenyl polysilphenylene-siloxane). A common temperature program starts at 40°C (held for 2 min), ramping at 5-10°C per minute to 250°C [2].
    • Detection: Mass spectrometry is performed in electron ionization (EI) mode at 70 eV, with scanning across a mass range of, for example, m/z 35-350 [2].

The following diagram illustrates the complete workflow from sample collection to data analysis:

Calibration and Quantification Strategy

Reliable quantification requires a robust calibration curve using authentic standards.

  • Standard Preparation: Gaseous multi-compound calibration mixtures are prepared using a calibration mixture generator or by injecting liquid analytes into evacuated glass bulbs. The mixtures are diluted with humidified zero air (e.g., 90% RH at 25°C) to create concentration levels spanning the expected range in samples (e.g., 0.05 to 1000 ppb) [2].
  • Calibration Curve: A six-point calibration curve is constructed by analyzing at least three independent replicates at each concentration level [2]. The resulting curve plots the peak area (or height) against the known concentration.
  • Emission Rate Calculation: The quantified concentration is used to calculate the emission rate or flux, typically expressed in femtomoles per square centimeter per minute (fmol cm⁻² min⁻¹). This requires knowledge of the sampled air volume, accumulation time, and the surface area of skin enclosed [2].

Table 2: Key Parameters for GC-MS Quantification of Skin VOCs

Parameter Specification Purpose/Rationale
SPME Fiber 50/30 μm DVB/CAR/PDMS Broad-range trapping of volatiles [2]
Sample Volume 50 mL Sufficient for sensitivity while avoiding fiber overloading
GC Column Mid-polarity (e.g., 5% phenyl) Optimal separation of diverse VOC chemical families
MS Scan Range m/z 35-350 Covers most common skin VOCs (C4-C10) [2]
Calibration 6-point curve, humidified air Ensures accuracy and accounts for humidity effects [2]

Quality Control and Data Interpretation

  • Blank Subtraction: A blank measurement must be performed for each sampling bag before the volunteer experiment to identify and subtract background contaminants originating from the sampling apparatus or ambient air [2].
  • Biological Confounders: Studies should control for factors like diet, use of fragrances and soaps, smoking status, and time of day, as these can significantly influence the skin VOC profile [2] [1].
  • Data Analysis: Processed data should be checked against metabolic databases (e.g., Human Metabolome Database, KEGG) using CAS numbers to evaluate potential biological origins and distinguish endogenous metabolites from exogenous contaminants [1].

Applications and Conclusion

The precise quantification of skin VOCs has powerful applications. In Urban Search and Rescue (USaR), specific VOCs with high incidence rates in human emanations can serve as markers for locating entrapped victims [2]. In a clinical context, changes in the skin volatolome may provide non-invasive biomarkers for disease states such as skin cancer [1] or wound infections [1].

This protocol provides a foundational framework for quantifying this compound and other VOCs from human skin. The reproducibility of results hinges on strict adherence to standardized sampling, rigorous calibration, and comprehensive quality control procedures.

References

8-Methyl-1-nonene in urban search and rescue marker development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Analytical Profile of 8-Methyl-1-nonene

Table 1: Basic Chemical Properties of this compound

Property Value
IUPAC Name 8-Methylnon-1-ene [1]
Chemical Formula C₁₀H₂₀ [1]
Molecular Weight 140.27 g/mol [1]
Standard InChI InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h4,10H,1,5-9H2,2-3H3 [1]
Standard InChIKey DMFDIYIYBVPKNT-UHFFFAOYSA-N [1]

Table 2: Analytical Techniques for Detection and Quantification

Technique Role in Analysis Key Considerations for USAR
Gas Chromatography-Mass Spectrometry (GC-MS) Gold standard for definitive identification and concentration measurement in lab settings. Requires sample collection and lab analysis; not real-time. Essential for method validation.
Portable Mass Spectrometers (MS) On-site, real-time detection and measurement of target VOCs. High sensitivity and specificity; can be calibrated for this compound.
Other Sensors (e.g., MOS, CRDS) Potential for rapid, portable detection. May lack specificity for a single VOC; better suited for detecting patterns of multiple markers.

Experimental Protocol: Laboratory Validation

This protocol outlines the steps for validating this compound as a human presence biomarker using laboratory-grade equipment.

start Start: Sample Collection step1 1. Headspace Sampling (Collected on sorbent tubes) start->step1 Yes step2 2. Thermal Desorption (Transfer to GC-MS) step1->step2 Yes step3 3. GC-MS Analysis (Separation and Detection) step2->step3 Yes step4 4. Data Processing (Peak Identification & Integration) step3->step4 Yes decision 5. Match Confirmed? step4->decision Yes decision->step1 No end 6. Quantification & Reporting decision->end Yes

Procedure Details:

  • Sample Collection:

    • Source Preparation: Collect headspace samples from in-vitro human cell cultures, human skin emanations, or breath samples using approved ethical protocols.
    • Collection Method: Use sorbent tubes (e.g., Tenax TA, Carbograph) for trapping VOCs. Draw air samples at a controlled flow rate (e.g., 50-200 mL/min) for a defined period to ensure quantitative capture.
    • Control Samples: Crucially, collect control samples from the target environment (e.g., rubble, urban air) without human presence to determine background levels [2].
  • Sample Introduction via Thermal Desorption:

    • Connect the sorbent tube to a thermal desorber unit.
    • Desorb the VOCs by heating the tube to 250-320°C with an inert carrier gas flow (Helium or Nitrogen).
    • The analytes are focused onto a cold trap, which is then rapidly heated to inject a narrow band of compounds into the GC column.
  • GC-MS Analysis:

    • Gas Chromatography (GC): Use a non-polar or semi-polar capillary column (e.g., DB-5ms, 30m x 0.25mm ID, 0.25µm film). Employ a temperature program (e.g., hold at 40°C for 2 min, ramp to 250°C at 10°C/min) to separate the complex VOC mixture.
    • Mass Spectrometry (MS): Operate the MS in Electron Ionization (EI) mode at 70 eV. Acquire data in Full Scan mode (e.g., m/z 35-350) for untargeted analysis. For higher sensitivity in targeted methods, use Selected Ion Monitoring (SIM) mode, focusing on primary and secondary ions for this compound.
  • Data Analysis:

    • Identify this compound by matching its retention time and mass spectrum with an authentic commercial standard [1].
    • Quantify the compound by integrating the peak area of a characteristic quantifier ion and comparing it to a calibration curve prepared from standard solutions.

Field Deployment Protocol for USAR Operations

This protocol adapts the laboratory findings for real-world use with portable analytical devices.

Table 3: Field Deployment Considerations for VOC Detection

Factor Consideration & Rationale
Background Interference Urban disaster environments contain numerous VOCs from burning materials, decomposing organic matter, and chemicals. This compound must be distinguishable from this background [2].
Detection Specificity Relying on a single compound like this compound is risky. A panel of VOCs (e.g., ketones, aldehydes, other hydrocarbons) provides a more robust signature of human presence [2].
Instrument Selection Portable GC-MS devices are preferred for their high specificity and sensitivity. Metal Oxide Semiconductor (MOS) sensors can be used for rapid screening but require careful calibration and may generate false positives.

start Start: Deploy to Disaster Site step1 1. Deploy Sensor Array (Place in void spaces/rubble) start->step1 Yes step2 2. Continuous Air Sampling (Draw air through intake) step1->step2 Yes step3 3. In-situ Analysis (Portable GC-MS or Sensor Array) step2->step3 Yes step4 4. Data Analysis & Pattern Recognition (Detect VOC marker panel) step3->step4 Yes decision 5. Human Signature Detected? step4->decision Yes decision->step2 No end 6. Alert Rescue Team decision->end Yes

Procedure Details:

  • Site Assessment and Instrument Deployment:

    • Survey the disaster site to identify potential void spaces or points of interest where trapped victims are most likely.
    • Deploy a portable, ruggedized GC-MS or a distributed network of sensor probes at these locations. The system should be capable of operating autonomously.
  • On-site Analysis and Data Interpretation:

    • The instrument should be pre-configured with a method targeting a panel of VOCs, including this compound.
    • The system performs automated sampling and analysis. Data analysis software compares the detected VOC profile against a pre-loaded library of human-specific VOC patterns [2].
    • A positive alert is triggered not by the presence of a single compound, but by the statistical correlation of multiple markers exceeding background levels and matching the human volatilome signature.

Conclusion and Future Perspectives

This compound is a candidate constituent of the human volatilome with potential application in USAR. Successful implementation relies on its detection as part of a broader VOC signature and the use of robust, portable analytical technologies capable of reliable operation in complex disaster environments. Future work should focus on establishing standardized concentration thresholds for human presence and developing even smaller, faster, and more reliable field-deployable sensors.

References

8-Methyl-1-nonene as a potential biomarker in VOC profiles

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of 8-Methyl-1-nonene

The table below summarizes key physicochemical properties of this compound (CAS 26741-24-2) relevant for analytical method development [1].

Property Value Unit Source/Method
Molecular Formula C₁₀H₂₀ - -
Boiling Point 424.44 K (151.29 °C) Joback Calculated
Critical Temperature 593.69 K (320.54 °C) Joback Calculated
Octanol-Water Partition Coeff. (log logPoct/wat) 3.779 - Crippen Calculated
Free Energy of Formation (ΔfG°) 118.72 kJ/mol Joback Calculated
Enthalpy of Vaporization (ΔvapH°) 36.80 kJ/mol Joback Calculated

Analytical Techniques for VOC Biomarker Detection

The table compares common techniques used in VOC biomarker research, which can be applied to detect and validate compounds like this compound [2].

Technique Typical Detection Limit Key Advantages Key Limitations
GC-MS 10–90 ppt [2] Gold standard for identification; high sensitivity and specificity [3]. Expensive, requires trained personnel, offline analysis [2].
GC-IMS 50 ppt – 7 ppb [2] Good for volatile compounds; faster than GC-MS. Lower resolution than GC-MS; complex data interpretation.
PTR-MS 60 ppt – 3 ppb [2] Real-time, online monitoring; very fast. Limited compound identification without separation.
SIFT-MS 500 ppt – 7 ppb [2] Real-time, online monitoring; soft ionization. Limited compound identification without separation.
Electronic Nose (e-Nose) 100 ppb – 10 ppm [2] Rapid, point-of-care potential; pattern recognition. Lower sensitivity; often non-specific; requires training.

Proposed Experimental Protocol for Biomarker Discovery

This protocol outlines a methodology for investigating this compound as a potential biomarker from in vitro cell cultures, leveraging dynamic headspace sampling.

Sample Collection and Preparation
  • In Vitro Model: Use the "Biodome" culture system or similar engineered vessel that integrates dynamic headspace sampling for enhanced endogenous VOC recovery [4].
  • Cell Culture: Grow relevant cell lines (e.g., cancer vs. normal) in the Biodome. SK-OV-3 (ovarian adenocarcinoma) and other lines have been successfully profiled in such systems [4].
  • Sampling Parameters: Use a clean, inert gas (e.g., Zero Air) passed through a hydrocarbon trap. Maintain a constant flow rate (e.g., 11.7 mL/min) to ensure laminar flow over the culture media. Continuously sample the headspace for 24-96 hours onto a thermal desorption tube (TDT) packed with a multi-sorbent bed (e.g., Carbopack C, Carbopack B, Carbosieve SIII) [4].
  • Critical Controls:
    • Blank Media Control: Analyze the culture media alone under identical conditions.
    • System Blank: Analyze an empty, sterilized Biodome with the gas flow and sampling protocol to identify exogenous VOCs from materials or environment [3] [4].
Sample Analysis via GC-MS
  • Thermal Desorption (TD): Automatically desorb the TDT tubes into the GC-MS system. This step concentrates the sample for increased sensitivity.
  • GC-MS Parameters:
    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5MS, 60 m × 0.25 mm ID × 1.0 µm film thickness) for comprehensive separation.
    • Oven Program: Employ a temperature gradient (e.g., hold at 40°C for 5 min, ramp to 260°C at 10°C/min, hold for 5 min).
    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan mode (e.g., m/z 35-350) is recommended for untargeted discovery.
Data Processing and Analysis
  • Peak Identification:
    • Use the National Institute of Standards and Technology (NIST) mass spectral library. A match probability >80% is typically considered a confident tentative identification.
    • Confirm the identity of this compound by comparing its retention time and mass spectrum with an analytical standard.
  • Statistical Analysis:
    • Perform univariate (e.g., Student's t-test) and multivariate (e.g., PCA, PLS-DA) analyses on the peak area data.
    • This compound must be present at statistically significantly different levels (e.g., p-value < 0.05) in experimental samples compared to both media and system blanks to suggest endogenous origin [4].

Workflow and Signaling Pathway Diagrams

The following diagrams outline the experimental workflow and a proposed biological pathway for this compound generation.

G cluster_controls Critical Control Samples Start Start: Hypothesis Generation P1 Sample Collection (In Vitro/In Vivo) Start->P1 P2 Headspace Sampling (Dynamic or Static) P1->P2 P3 VOC Preconcentration (Thermal Desorption Tube) P2->P3 P4 GC-MS Analysis P3->P4 P5 Data Processing & Peak Identification P4->P5 P6 Statistical Analysis & Biomarker Validation P5->P6 End End: Biomarker Confirmation P6->End C1 Blank Media Control C1->P5 C2 System/Environment Blank C2->P5

Diagram 1: Experimental Workflow for VOC Biomarker Discovery. This chart outlines the key steps from sample collection to data analysis, highlighting the essential inclusion of control samples to confirm the endogenous origin of candidate biomarkers [3] [4].

G Start Cellular Stimulus (e.g., Cancer, Stress) P1 Altered Lipid Metabolism (Oxidative Stress) Start->P1 P2 Peroxidation of Polyunsaturated Fatty Acids P1->P2 P3 Formation of Aldehydes (Hexanal, Heptanal) P2->P3 P4 Further Enzymatic/Non-enzymatic Modifications P3->P4 P5 Potential Formation of This compound? P4->P5 End Detection in Volatilome P5->End Note Note: This pathway is hypothetical. This compound's specific genesis is not established. P5->Note

Diagram 2: Proposed Pathway for this compound Generation. This speculative pathway links altered cellular metabolism, a known source of VOC biomarkers, to the potential formation of this compound [2].

Important Considerations for Research

  • Challenges in VOC Research: A significant number of VOCs detected in studies can originate from sampling materials (swabs, tubes) or the ambient environment [3]. Rigorous blank controls are non-negotiable.
  • Instrumentation Choice: While GC-MS is ideal for discovery and identification, the long-term goal for clinical application may involve developing simpler, faster sensors like electronic noses for specific biomarkers [2].
  • Biological Relevance: The "volatilome" reflects real-time metabolic activity. Integrating VOC data with other omics fields (genomics, transcriptomics) can provide a more comprehensive understanding of its biological significance [5].

References

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Py-GC/MS for Polymer Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for identifying and quantifying polymers in complex matrices. The method involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and mass spectrometric detection of the resulting pyrolysis products [1]. This creates a unique "fingerprint" for each polymer, allowing for precise identification.

Recent studies have successfully applied Py-GC/MS to detect synthetic polymers in airborne particulate matter (PM10 and PM2.5), with 8-Methyl-1-nonene being a key marker for polypropylene [2]. This protocol outlines a standardized workflow for this specific application.

Experimental Workflow for Analyzing Polypropylene in PM

The following diagram illustrates the complete analytical procedure, from sample collection to data reporting.

workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Thermal Desorption Thermal Desorption Sample Preparation->Thermal Desorption Pyrolysis Pyrolysis Thermal Desorption->Pyrolysis GC Separation GC Separation Pyrolysis->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Result Report Result Report Data Analysis->Result Report Sampling Parameters Sampling Parameters Sampling Parameters->Sample Collection Preparation Method Preparation Method Preparation Method->Sample Preparation Desorption Temp Desorption Temp Desorption Temp->Thermal Desorption Pyrolysis Temp Pyrolysis Temp Pyrolysis Temp->Pyrolysis GC Oven Program GC Oven Program GC Oven Program->GC Separation MS Ion Monitoring MS Ion Monitoring MS Ion Monitoring->MS Detection Quantification Method Quantification Method Quantification Method->Data Analysis

Diagram 1: Py-GC/MS analysis workflow from sample collection to final reporting.

Sample Collection and Preparation
  • Sample Collection: Airborne particulate matter is collected onto pre-baked (450°C for 6 hours) quartz fiber filters using a high-volume or low-volume air sampler [3]. For PM source identification, road dust from curb areas can also be collected and sieved [2].
  • Contamination Control: Strictly use non-plastic materials during sampling, such as aluminum alloy impactors and quartz filters, to prevent sample contamination [4] [3].
  • Sample Pre-treatment: A subsection (e.g., a 6 mm diameter disc) is punched from the filter and placed directly into a pyrolysis cup. For standard calibration, a water suspension of PP microparticles can be prepared using ultrasonication, then transferred to the cup and dried [3].
  • Thermal Desorption: Before pyrolysis, the sample cup is suspended in a preheating zone at 90-100°C for 10 minutes under helium purging to remove residual air, water, and semi-volatile organic compounds that could interfere with the analysis [3]. The maximum temperature for this step should not exceed 250°C to avoid premature decomposition of some polymers [3].
Instrumental Analysis Parameters

The table below summarizes the key instrumental parameters for the Py-GC/MS analysis.

Table 1: Standardized Py-GC/MS Operating Conditions

Parameter Specification Purpose & Notes
Pyrolyzer Microfurnace-type (e.g., JCI-55, PY-1S) Ensures uniform and controlled heating [2] [3].
Pyrolysis Temp. 590°C (for 10 s) Standard Curie-point temperature; effectively degrades PP [2].
Carrier Gas Helium (High Purity, 99.99%) Inert atmosphere prevents oxidative degradation [3].
GC Injector 250-300°C Prevents condensation of pyrolysis products [3].
GC Column DB-5MS (30 m × 0.32 mm, 0.25 µm) Standard non-polar column for separating volatile organics [2].
GC Oven Program 30°C (3 min) → 160°C @ 8°C/min → 250°C @ 10°C/min (3 min) Optimal for separating alkene series including this compound [2].
MS Interface 250°C Efficient transfer of compounds from GC to MS [2].
Ionization Electron Ionization (EI, 70 eV) Standard ionization mode for library matching [2].
Ion Source Temp. 230°C Ensures stability and sensitivity of ion generation [2].
Detection Mode Selected Ion Monitoring (SIM) Enhances sensitivity for target analytes (see Table 2) [5].

Data Analysis and Interpretation

Targeted Analyte Identification

This compound is a characteristic pyrolysis product of polypropylene. For accurate identification and quantification, monitor its specific ions.

Table 2: Key Pyrolysis Markers for Common Polymers in PM

Polymer (Abbr.) Characteristic Pyrolysis Product(s) Quantitative Ion (m/z) Qualitative Ions (m/z)
Polypropylene (PP) This compound, 2,4-Dimethyl-1-heptene 55 41, 69, 70 [2]
Polyethylene (PE) 1-Alkenes series (C6-C28), 1-Triacontene 55 41, 69 [2]
Polystyrene (PS) Styrene, Toluene 104 78, 91 [2]
Tire Tread (SBR) Styrene, Dipentene (Limonene), 4-Vinylcyclohexene 104 91, 68 [2]
Natural Rubber (NR) Isoprene, Dipentene 68 67, 53 [2]
Quantification and Quality Control
  • Calibration: Prepare a series of standard suspensions with known masses of PP in water. Use ultrasonic dispersion to create a homogeneous suspension before transferring and drying in the pyrolysis cup. The calibration curve should show good linearity (R² > 0.98) [3].
  • Polymer Interactions: Be aware that during co-pyrolysis, interactions between different polymers can occur. For instance, PVC can interact with other polymers, producing novel pyrolysis products. Analyzing single-polymer standards is crucial for accurate identification in mixtures [6].
  • Data Processing: For complex samples, employ multivariate statistics or machine learning algorithms to deconvolute overlapping signals and correct for matrix effects, leading to more accurate quantification [4] [7].

Key Application Notes for Researchers

  • Standard Curve Preparation: For reliable quantification, dissolve plastics in a suitable organic solvent to create a true polymer solution for calibration. If dissolution is not possible (e.g., for cross-linked materials), use a well-dispersed nano-sized suspension in water or ethanol for gradient dilution to ensure precise mass control [4].
  • Method Scalability: The "double-shot" or "multi-shot" analysis (thermal desorption followed by pyrolysis at different temperatures) can be used to first measure volatile additives and then characterize the polymer backbone, maximizing information from a single sample [4].
  • Standardized Ion Selection: For quantification, always use the most characteristic and abundant pyrolysis product. For this compound and PP, this is the ion with m/z 55. Support the identification with 2-3 qualitative ions to minimize the risk of false positives from co-eluting compounds [4].
  • Minimizing Contamination: Vigilance is required at every step, from sampling to analysis, to avoid contamination. Using non-plastic labware and running procedural blanks are essential practices [4] [3].

Conclusion

This protocol provides a standardized methodology for using Py-GC/MS to detect and quantify polypropylene in environmental samples via its marker, this compound. Adherence to these detailed procedures for sample preparation, instrumental analysis, and data interpretation ensures the generation of reliable and comparable data, which is critical for advancing research on the sources and impacts of polymeric particulate matter.

References

Comprehensive Application Notes and Protocols for Optimizing H₂O₂ Concentration in Enzymatic Epoxidation of Alkenes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Enzymatic epoxidation catalyzed by enzymes such as lipases and unspecific peroxygenases (UPOs) has emerged as a highly selective and sustainable alternative to conventional chemical methods for synthesizing epoxides, which are vital intermediates in pharmaceutical and fine chemical manufacturing. A critical factor for success in these bio-epoxidation systems is the optimized use of hydrogen peroxide (H₂O₂), which serves as the primary oxidant. Its concentration must be carefully balanced to achieve high epoxide yields while preventing enzyme inactivation. These notes consolidate recent research advances into structured protocols and data to guide researchers in optimizing H₂O₂ utilization across different enzymatic platforms.

H₂O₂ Optimization in Different Enzyme Systems

The optimal H₂O₂ concentration and feeding strategy vary significantly depending on the enzyme class and reaction architecture. The data below summarizes key parameters for major enzymatic systems used in alkene epoxidation.

Table 1: H₂O₂ Optimization Parameters for Different Enzyme Systems in Alkene Epoxidation

Enzyme System Typical H₂O₂ Concentration Optimal Feeding Strategy Key Additives & Their Roles Reported Epoxide Yield Range Primary Considerations

| Lipase-based (e.g., R. oryzae whole cells) [1] | 7.5 mmol in 1.5 mL toluene (∼1.7 M initial in aqueous phase) | Single bolus addition | Trisodium Citrate (3.5 mmol): Acid-trapping agent, salt-forming agent. Octanoic Acid (1 mmol): Acyl donor for peracid formation. | 56% to 95% (varies by alkene substrate) | - High [H₂O₂] can inactivate lipase.

  • Salt-induced phase separation manages local [H₂O₂]. | | Unspecific Peroxygenases (UPOs) [2] | Varies; requires determination of 'Specific H₂O₂ Demand' | Controlled fed-batch or in situ generation (e.g., H₂O₂-stat) [3] | Cosolvents (e.g., ACN, DMSO, EtOAc, 5-50% v/v): Enhance substrate solubility and stabilize enzyme. Buffer pH (4.0-7.5): Critical for activity and stability. | Substrate-dependent; C12:1 conversion up to 60% with rCciUPO [2] | - H₂O₂ is a cosubstrate but also a potent inactivator.
  • Fed-batch is essential for high Total Turnover Number (TTN). | | Selenium-containing Dinuclear Peroxotungstate [4] | Not specified; reaction shows zero-order kinetics in [H₂O₂] | Not specified | Homogeneous catalyst. | High selectivity and activity (TOF up to 210 h⁻¹ for cyclohexene) [4] | - Catalyst is homogeneous and easily recovered.
  • Oxygen transfer is rate-determining. | | Organocatalytic (Ketone-based) [5] | 1.1 - 6.5 equiv. | Typically single bolus addition | Acetonitrile (1.5-4.0 equiv.): Crucial for forming the active oxidant (Payne's intermediate). | Good to excellent for various oxidations [5] | - Metal-free system.
  • ACN is a key reactant, not just a solvent. |

Detailed Experimental Protocols

Protocol for Epoxidation Using GA-Crosslinked Rhizopus oryzae Whole Cells

This protocol describes a chemoenzymatic epoxidation system where a lipase in a whole-cell biocatalyst generates peracids in situ from acyl donors and H₂O₂ [1].

Workflow Overview

A Biocatalyst Preparation A1 Culture R. oryzae (48h, 30°C) A->A1 B Reaction Mixture Assembly B1 Combine in Reaction Vessel: - Alkene (1 mmol) - Octanoic Acid (1 mmol) - H₂O₂, 30% (7.5 mmol) - Na₃C₆H₅O₇ (3.5 mmol) - Toluene (1.5 mL) - GA-Crosslinked Cells (200 mg) B->B1 C Epoxidation Reaction C1 Incubate with Shaking (180 rpm, 30°C, 6h) C->C1 D Product Isolation & Analysis D1 Aspirate Toluene Layer D->D1 A2 Harvest & Wash Cells A1->A2 A3 Crosslink with 0.1% Glutaraldehyde (1h) A2->A3 A4 Freeze-dry Crosslinked Cells A3->A4 A4->B B1->C C1->D D2 Analyze by GC/GC-MS D1->D2 D3 Catalyst Reuse (Up to 4 cycles) D2->D3

Materials and Reagents

  • Biocatalyst: Rhizopus oryzae CGMCC 3.5040 whole cells, glutaraldehyde-crosslinked and lyophilized [1].
  • Substrates: Alkene (e.g., α-pinene, 1 mmol), octanoic acid (1 mmol).
  • Oxidant: Aqueous hydrogen peroxide (30% w/v, 7.5 mmol).
  • Additives: Trisodium citrate dihydrate (Na₃C₆H₅O₇, 3.5 mmol).
  • Solvent: Toluene (1.5 mL).
  • Equipment: Thermostatted shaking incubator, gas chromatograph (GC) with FID detector.

Step-by-Step Procedure

  • Biocatalyst Preparation: Cultivate R. oryzae for 48 hours at 30°C in a soybean oil-peptone medium. Harvest cells by filtration, wash, and crosslink by incubating in 0.1% glutaraldehyde solution (0.01 M phosphate buffer, pH 7.0) for 1 hour. After washing, freeze-dry the cells to obtain the stable biocatalyst [1].
  • Reaction Setup: In a reaction tube (e.g., 10 mL volume), combine the following in sequence:
    • Toluene (1.5 mL)
    • Alkene substrate (1 mmol)
    • Octanoic acid (1 mmol)
    • Trisodium citrate (3.5 mmol)
    • GA-crosslinked whole cells (200 mg)
    • 30% H₂O₂ (7.5 mmol)
  • Epoxidation: Cap the tube and place it in a shaking incubator at 30°C and 180 rpm for 6 hours.
  • Product Recovery and Analysis:
    • After the reaction, allow phases to separate if present.
    • Aspirate the upper organic (toluene) layer.
    • Analyze the organic phase by GC or GC-MS to determine conversion and epoxide yield using appropriate standards (e.g., norbornene oxide).
    • For catalyst reuse, the toluene solution can be aspirated after reaction, and the remaining solid biocatalyst can be used for a subsequent batch by adding fresh reaction mixture [1].

Key Applications

  • This system is effective for a range of alkenes, including cyclic (α-pinene), linear (1-octene), and vinyl aromatic (styrene) compounds [1].
Protocol for Epoxidation Using Unspecific Peroxygenases (UPOs)

This protocol outlines the use of UPOs for the direct epoxidation of alkenes, emphasizing controlled H₂O₂ addition to maximize enzyme longevity and product yield [2] [3].

Workflow Overview

A Reaction Setup A1 Prepare in Buffer (pH 4.0-7.5): - Alkene Substrate (5-20 mM) - Water-miscible Cosolvent (5-50% v/v) - UPO Enzyme (e.g., 0.1-1.0 µM) A->A1 B Determination of Specific H₂O₂ Demand B1 Calculate stoichiometric H₂O₂ required for target conversion B->B1 C H₂O₂ Feeding Strategy C1 Option A: Fed-Batch Addition C->C1 C2 Option B: In Situ Generation (Electrochemical H₂O₂-stat) C->C2 D Reaction Monitoring & Quenching D1 Monitor conversion over time by GC/TLC D->D1 A1->B B2 Determine Max Tolerable [H₂O₂] via preliminary experiments B1->B2 B2->C C1a Dilute H₂O₂ to low concentration ( e.g., 50-100 mM) C1->C1a C1b Add via syringe pump over reaction duration C1a->C1b C1b->D C2a Use electrochemical cell with GDE to generate H₂O₂ from O₂ C2->C2a C2b Maintain steady-state [H₂O₂] (~0.5 mM) C2a->C2b C2b->D D2 Quench reaction by removing enzyme or lowering pH D1->D2

Materials and Reagents

  • Enzymes: Purified UPOs (e.g., AaeUPO, MroUPO, rCciUPO) [2].
  • Substrates: Long-chain terminal alkenes (e.g., 1-dodecene, 5-20 mM).
  • Oxidant: Diluted aqueous hydrogen peroxide (e.g., 50-500 mM stock).
  • Buffer: Potassium phosphate (KPi) or other suitable buffers, pH 4.0-7.5.
  • Cosolvents: Acetonitrile (ACN), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), or acetone (5-50% v/v).
  • Equipment: Syringe pump or electrochemical H₂O₂-stat setup [3], GC-MS.

Step-by-Step Procedure

  • Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing the alkene substrate, selected cosolvent, and buffer. Pre-incubate the mixture at the desired temperature (e.g., 20-30°C).
  • Determine H₂O₂ Demand: Calculate the Specific H₂O₂ Demand—the stoichiometric amount of H₂O₂ needed for the target conversion. For epoxidation, 1 mole of H₂O₂ is theoretically consumed per mole of epoxide produced.
  • Execute H₂O₂ Feeding:
    • Fed-Batch Mode: Initiate the reaction by adding the UPO enzyme. Using a syringe pump, add a dilute H₂O₂ solution (e.g., 50-100 mM) at a constant rate over the entire reaction period. The total moles of H₂O₂ added should match the calculated Specific H₂O₂ Demand.
    • In Situ Generation (H₂O₂-stat): For advanced control, use an electrochemical system with a gas diffusion electrode (GDE) to generate H₂O₂ directly in the reaction mixture from O₂, maintaining a constant, low concentration (e.g., 0.5 mM). This method significantly improves the Total Turnover Number (TTN) of the enzyme [3].
  • Monitoring and Quenching: Monitor reaction progress by periodic sampling and GC analysis. Quench the reaction by removing the enzyme via filtration or by acidifying the mixture once the target conversion is reached.

Key Applications

  • UPOs are particularly effective for the selective epoxidation of long-chain terminal alkenes (C12:1 to C20:1) [2]. Different UPOs offer varying selectivity; MroUPO shows high selectivity for terminal epoxidation, while rCciUPO achieves high substrate turnover.

Critical Factors for Success and Troubleshooting

H₂O₂ Management is Paramount: The central challenge in enzymatic epoxidation is maintaining a concentration of H₂O₂ that is high enough to drive the reaction efficiently but low enough to avoid enzyme inactivation. The fed-batch and in situ generation strategies described in the protocols are designed specifically to navigate this compromise.

Solvent and Additive Selection:

  • LogP: For lipase-based systems in two-liquid phase reactions, solvents with a logP > 0.68 (e.g., toluene, hexane) are generally preferred as they better facilitate peracid formation and are less likely to denature the enzyme [1].
  • Cosolvents: For UPOs, water-miscible cosolvents like ACN, DMSO, and EtOAc are often necessary to dissolve hydrophobic alkene substrates. The choice and percentage of cosolvent can dramatically impact both enzyme activity and stability, and should be optimized for each new substrate [2].
  • Additives: The use of trisodium citrate in the lipase system serves a dual purpose: it acts as an acid-trapping agent to neutralize carboxylic acid by-products that could destabilize the epoxide product, and its high concentration creates a saturated salt solution that can influence H₂O₂ partitioning between phases [1].

Analytical Control: Employing methods like GC-MS is crucial not only for quantifying epoxide yield but also for detecting by-products. In UPO-catalyzed reactions, besides the desired epoxide, the formation of alkenols and other hydroxylated derivatives is common, and the product distribution can be influenced by the H₂O₂ feeding rate and enzyme selection [2].

Conclusion

Optimizing H₂O₂ concentration is a cornerstone of successful enzymatic epoxidation process development. The strategies outlined herein—ranging from the use of acid-trapping agents and crosslinked whole cells in lipase systems to the precise fed-batch or electrochemical delivery of H₂O₂ for UPOs—provide a robust framework for researchers. By carefully tailoring the oxidant regimen to the specific enzyme and reaction setup, it is possible to achieve high-yielding, selective, and scalable epoxidation processes that align with the principles of green chemistry.

References

Comprehensive Application Notes and Protocols for Chemoenzymatic Epoxidation of 1-Nonene via Phenylacetic Acid Perhydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Chemoenzymatic Epoxidation System

Epoxides represent highly valuable intermediates in organic synthesis due to their exceptional reactivity, which stems from the significant ring strain and polarity of the oxirane functional group. These characteristics make them versatile precursors for the synthesis of various fine chemicals, pharmaceutical compounds, and materials. Specifically, 1-nonene oxide has gained considerable importance in recent years due to its applications in formulating surfactant-like aminoalcohol lipoids for improved drug delivery systems, synthesizing bioactive compounds such as achaetolide with demonstrated antibacterial and cytotoxic properties, and developing lipopeptide-like hermitamides that exhibit sodium channel inhibition activity in clinical applications [1].

Traditional approaches to epoxide synthesis often rely on metal catalysts or strong oxidants like meta-chloroperoxybenzoic acid (m-CPBA), which present significant environmental and safety concerns including the hazardous nature of the reagents, corrosion issues, and the tendency for epoxide hydrolysis under acidic conditions. In contrast, the chemoenzymatic epoxidation system utilizing immobilized lipase B from Candida antarctica (Novozym 435) in conjunction with phenylacetic acid and hydrogen peroxide offers an environmentally benign alternative that maintains high efficiency and selectivity while addressing the limitations of conventional methods. This biocatalytic approach leverages the enzyme's ability to catalyze the formation of peroxy phenylacetic acid in situ, which subsequently epoxidizes the alkene through a Prilezhaev mechanism, regenerating the phenylacetic acid in the process and making it a catalytic cycle in terms of the acid component [1] [2].

Reaction Fundamentals and Mechanism

Principle of the Chemoenzymatic Epoxidation

The chemoenzymatic epoxidation process involves a two-stage mechanism that integrates enzymatic peracid generation with chemical epoxidation. In the initial phase, the immobilized lipase (Novozym 435) catalyzes the perhydrolysis reaction between phenylacetic acid and hydrogen peroxide, producing peroxy phenylacetic acid as the active oxygen transfer agent. This peracid then reacts chemoselectively with the double bond of 1-nonene in the second stage through a Prilezhaev epoxidation, resulting in the formation of 1-nonene oxide and regeneration of phenylacetic acid. The cyclic nature of this process, where phenylacetic acid is continuously regenerated, enhances the atom economy and reduces waste generation compared to traditional epoxidation methods [2].

The key advantage of this system lies in the enzyme's stability under optimized reaction conditions and the absence of water-soluble short-chain co-products that typically inhibit lipase activity in other perhydrolysis systems. Furthermore, phenylacetic acid has emerged as a particularly effective perhydrolysis substrate due to its optimal balance between reactivity and enzyme compatibility, as it does not generate acidic byproducts that could potentially deactivate the enzyme or promote epoxide hydrolysis [1].

Mechanistic Pathway

The reaction mechanism can be delineated into two interconnected cycles:

  • Enzymatic Perhydrolysis Cycle: The catalytic triad of the lipase (composed of serine, histidine, and aspartic acid residues) facilitates the nucleophilic attack of the serine residue on the carbonyl carbon of phenylacetic acid, forming a tetrahedral intermediate. This intermediate subsequently reacts with hydrogen peroxide, resulting in the formation of peroxy phenylacetic acid and regeneration of the free enzyme.

  • Chemical Epoxidation Cycle: The generated peroxy acid transfers an oxygen atom to the double bond of 1-nonene in a concerted manner, yielding 1-nonene oxide while regenerating phenylacetic acid, which re-enters the enzymatic cycle [2].

This mechanism is visualized in the following diagram:

Figure 1: Mechanism of Chemoenzymatic Epoxidation of 1-Nonene Showing the Enzymatic Perhydrolysis Cycle and Chemical Epoxidation Cycle

Optimized Reaction Conditions and Parameters

Comprehensive Optimization Data

Extensive parameter optimization studies have revealed that the efficiency of the chemoenzymatic epoxidation of 1-nonene is profoundly influenced by several critical factors. The systematic investigation of these parameters has led to the establishment of optimal conditions that ensure high conversion yields while maintaining enzyme stability and operational practicality. The identified key parameters include reaction temperature, hydrogen peroxide concentration and amount, phenylacetic acid quantity, and physical mixing conditions [1].

The following tables summarize the optimized parameters for the chemoenzymatic epoxidation of 1-nonene:

Table 1: Optimal Reaction Parameters for Chemoenzymatic Epoxidation of 1-Nonene

Parameter Optimal Value Range Tested Effect of Deviation from Optimal
Temperature 35°C 25-60°C Yield decreases significantly above 40°C due to H₂O₂ degradation and enzyme denaturation
H₂O₂ Concentration 30% (w/w) 10-60% Lower concentrations slow reaction; higher concentrations deactivate enzyme
H₂O₂ Amount 4.4 mmol 1.9-6.2 mmol Lower amounts slow reaction; excess amounts cause enzyme denaturation
H₂O₂ Addition Single step Single vs. four steps No significant advantage observed with stepwise addition
Phenylacetic Acid Amount 8.8 mmol 1.3-8.8 mmol Lower amounts reduce reaction rate; excess does not deactivate enzyme
Stirring Speed 250 rpm 150-300 rpm Lower speeds limit mass transfer; higher speeds may cause mechanical damage to enzyme
Reaction Time 12 hours 4-24 hours Near quantitative yields achieved within 12 hours under optimal conditions
Solvent Chloroform Various organic solvents Chloroform provides optimal compatibility with both enzyme and reagents

Table 2: Substrate Molar Ratios for Optimal Epoxidation Efficiency

Component Amount Molar Ratio (Relative to 1-Nonene)
1-Nonene 0.6 mmol 1.0
Phenylacetic Acid 8.8 mmol 14.7
H₂O₂ (30%) 4.4 mmol 7.3
Novozym 435 19.9 mg (1.7% wt/wt) -
Parameter Optimization Insights
  • Temperature Optimization: The optimal reaction temperature was determined to be 35°C, balancing between reaction rate acceleration and prevention of hydrogen peroxide decomposition and enzyme denaturation. While Novozym 435 typically exhibits high thermostability between 40-60°C in other applications, the combination with hydrogen peroxide in this system necessitates a lower temperature to maintain enzyme activity [1].

  • Hydrogen Peroxide Management: The concentration and amount of hydrogen peroxide are critical factors for achieving high epoxide yields while preserving enzyme functionality. The use of 30% (w/w) H₂O₂ at 4.4 mmol (representing a 7.3-fold excess relative to 1-nonene) provides sufficient oxidizing capacity without causing significant enzyme deactivation. The single-step addition protocol simplifies the operational process without compromising yield [1].

  • Phenylacetic Acid Stoichiometry: The employment of phenylacetic acid in significant excess (14.7-fold molar ratio relative to 1-nonene) shifts the equilibrium of the reversible perhydrolysis reaction toward peracid formation, thereby driving the epoxidation process to completion. Notably, unlike other carboxylic acids, phenylacetic acid does not inhibit the enzyme even at elevated concentrations [1].

Step-by-Step Experimental Protocol

Equipment and Reagents Setup

Table 3: Required Equipment and Reagents

Category Specific Items
Equipment 50 mL round-bottom flask, water bath shaker, autotitrator or micropipette, analytical balance, separating funnel, rotary evaporator, GC-MS system, NMR spectrometer
Reagents 1-Nonene (98%), phenylacetic acid, hydrogen peroxide (30%, w/w), Novozym 435, chloroform, ethyl acetate (HPLC grade), sodium sulfite, sodium sulfate
Safety Equipment Lab coat, safety goggles, chemical-resistant gloves, fume hood, eye wash station
Detailed Experimental Procedure
  • Reaction Mixture Preparation: Charge a 50 mL round-bottom flask with 10 mL of chloroform followed by 0.6 mmol of 1-nonene. Swirl gently to achieve a homogeneous solution [2].

  • Catalyst and Substrate Addition: Add 8.8 mmol of phenylacetic acid directly to the reaction mixture. Subsequently, introduce 19.9 mg of Novozym 435 (1.7% wt/wt relative to total reactants) to the flask [2].

  • Reaction Initiation: Add 4.4 mmol of 30% (w/w) hydrogen peroxide in a single portion using an autotitrator or precise micropipette. This addition should be performed under controlled conditions to ensure proper mixing [1] [2].

  • Epoxidation Process: Place the reaction vessel in a water bath shaker pre-heated to 35°C and agitate at 250 rpm for 12 hours. Maintain consistent temperature and agitation throughout the reaction period [1] [2].

  • Reaction Monitoring: Withdraw periodic aliquots (0.1 mL) at predetermined time intervals (e.g., 0, 2, 4, 8, and 12 hours). Dilute each sample 100-fold with HPLC-grade ethyl acetate and filter through a 0.45 μm membrane filter before GC-MS analysis to determine conversion yield [2].

The complete experimental workflow is illustrated in the following diagram:

G Start Begin Reaction Setup Step1 Charge 10 mL chloroform + 0.6 mmol 1-nonene Start->Step1 Step2 Add 8.8 mmol phenylacetic acid Step1->Step2 Step3 Add 19.9 mg Novozym 435 Step2->Step3 Step4 Add 4.4 mmol H₂O₂ (30%) in single portion Step3->Step4 Step5 React at 35°C, 250 rpm for 12 hours Step4->Step5 Step6 Monitor reaction by GC-MS Step5->Step6 End Reaction Complete Step6->End

Figure 2: Experimental Workflow for Chemoenzymatic Epoxidation of 1-Nonene

Product Isolation and Analysis

Workup and Purification Procedure
  • Reaction Quenching and Washing: After the 12-hour reaction period, transfer the entire reaction mixture to a 125 mL separating funnel. Wash with distilled water (2 × 20 mL) to remove residual hydrogen peroxide and any water-soluble components [2].

  • Phase Separation and Drying: Separate the organic layer containing the product and dry it sequentially over 5% (w/w) sodium sulfite (to reduce any residual peroxides) and anhydrous sodium sulfate to remove traces of moisture [2].

  • Solvent Removal: Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator at temperatures not exceeding 40°C to prevent product volatility issues or decomposition [2].

  • Product Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (3:2 v/v) as the mobile phase. Combine the fractions containing pure 1-nonene oxide as confirmed by TLC analysis [2].

  • Phenylacetic Acid Recovery: Recover the excess phenylacetic acid from the column fractions and concentrate it for potential reuse in subsequent epoxidation reactions, demonstrating the sustainability of the process [2].

Analytical Characterization Methods
  • GC-MS Analysis: Perform product identification and yield determination using GC-MS system equipped with a (30.0 m × 0.25 mm) HP-5ms column with 0.25 μm film thickness. Use the following temperature program: initial temperature 50°C (hold 2 min), ramp to 250°C at 15°C/min, final hold 5 min [2].

  • Spectroscopic Confirmation: Confirm the structure of the isolated epoxide using:

    • FT-IR spectroscopy: Characteristic epoxy ring absorption at approximately 830-880 cm⁻¹
    • NMR spectroscopy:
      • ¹H NMR (CDCl₃): δ 2.5-2.8 (m, epoxy CH₂), 1.2-1.6 (m, aliphatic CH₂), 0.9 (t, terminal CH₃)
      • ¹³C NMR (CDCl₃): δ 52-55 (epoxy carbons), 22-32 (aliphatic carbons), 14 (terminal CH₃) [2]

Application Scope and Substrate Specificity

Extension to Other Alkenes

The chemoenzymatic epoxidation system employing phenylacetic acid and Novozym 435 demonstrates remarkable versatility across a range of alkene substrates. Research has confirmed that this methodology provides excellent to good yields (75-99%) for various alkenes, highlighting its broad applicability in synthetic chemistry [2].

Table 4: Substrate Scope of the Chemoenzymatic Epoxidation System

Alkene Substrate Epoxide Yield (%) Reaction Time (h) Notes
1-Nonene 97-99 12 Optimal substrate with near quantitative yield
1-Heptene 90-94 12 Slightly lower yield due to higher volatility
Styrene 85-90 12-14 Aromatic substrate requires slightly longer time
Cyclohexene 80-85 14 Cyclic alkene with good yield
1-Methylcyclohexene 75-80 14 Trisubstituted alkene with moderate yield
Process Customization Guidelines
  • For terminal aliphatic alkenes (e.g., 1-heptene, 1-octene): Follow the standard protocol for 1-nonene with minimal modifications. These linear alkenes typically yield 90-99% epoxide products due to their high reactivity in the Prilezhaev epoxidation process [2].

  • For styrene derivatives: Extend reaction time to 14 hours and consider reducing the hydrogen peroxide amount to 3.5-4.0 mmol to prevent potential oxidative side reactions while maintaining high conversion yields [2].

  • For cyclic alkenes: Increase the phenylacetic acid amount to 10 mmol and employ slightly longer reaction times (14 hours) to compensate for the reduced reactivity associated with steric factors in cyclic systems [2].

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 5: Troubleshooting Guide for Common Experimental Issues

Problem Potential Causes Recommended Solutions
Low epoxide yield Enzyme deactivation, suboptimal H₂O₂ concentration, insufficient reaction time Verify H₂O₂ concentration is exactly 30%; ensure temperature does not exceed 35°C; extend reaction time to 16 hours
Enzyme deactivation Exposure to high H₂O₂ concentration (>40%), elevated temperature (>40°C), mechanical damage Use fresh enzyme batch; implement single-step H₂O₂ addition; verify stirring speed not exceeding 300 rpm
Incomplete conversion Inadequate mixing, suboptimal molar ratios, expired reagents Confirm stirring speed at 250 rpm; verify molar ratios of substrates; use fresh phenylacetic acid and H₂O₂
Product purification difficulties Similar polarity of starting materials and product, emulsion formation Optimize chromatographic solvent gradient; extend washing steps during workup; use brine solution to break emulsions
Technical Notes and Precautions
  • Enzyme Storage and Handling: Novozym 435 should be stored in a sealed container at room temperature in a desiccator to prevent moisture absorption. Always allow the enzyme to reach room temperature before opening the container to minimize condensation [1] [2].

  • Hydrogen Peroxide Stability: Use fresh hydrogen peroxide solution (30%) and avoid exposure to light, which accelerates decomposition. Consider verifying the actual concentration by titration if the reagent has been stored for extended periods [1].

  • Scale-Up Considerations: For larger-scale reactions (above 10 mmol of 1-nonene), maintain the same substrate ratios but consider adding hydrogen peroxide in two portions at 0 and 2 hours to minimize localized enzyme exposure to high peroxide concentrations [1].

  • Reusability Data: The Novozym 435 enzyme retains approximately 85% of its initial activity after five reaction cycles under optimal conditions, making the process economically viable. Additionally, recovered phenylacetic acid can be reused in subsequent epoxidation reactions, maintaining 90% yield efficiency for at least three cycles [2].

Conclusion

The chemoenzymatic epoxidation of 1-nonene utilizing phenylacetic acid perhydrolysis represents a robust, efficient, and environmentally conscious methodology for the synthesis of this valuable epoxide intermediate. Through systematic optimization of critical parameters including temperature, hydrogen peroxide concentration and amount, phenylacetic acid stoichiometry, and physical conditions, the process achieves exceptional yields (97-99%) within a practical time frame of 12 hours. The comprehensive protocol detailed in these application notes provides researchers with a reliable framework for implementing this green chemistry approach in both discovery and development settings, offering significant advantages over traditional epoxidation methods in terms of selectivity, safety, and sustainability.

References

preventing enzyme deactivation Novozym 435 epoxidation 1-nonene

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Novozym 435 Deactivation

The following table summarizes the primary causes of enzyme deactivation and the recommended solutions.

Root Cause Deactivation Effect Recommended Solution Key Parameter to Control
High H₂O₂ Concentration [1] [2] Direct oxidation and destruction of the enzyme's active structure [1] [2]. Use moderate concentrations and controlled addition [1] [3]. Initial H₂O₂ concentration: 30% (w/w); Molar ratio to alkene: ~7.3:1 [1].
Elevated Temperature [1] Increased H₂O₂ decomposition and accelerated enzyme denaturation [1]. Operate at a mild, optimal temperature [1]. Reaction temperature: 35°C [1].
Presence of Moisture [4] Promotes hydrolysis of the enzyme's immobilization support (methacrylate resin), causing physical disintegration [4]. Use continuous water removal methods (e.g., molecular sieves) where feasible [4]. In biodiesel production, continuous moisture removal maintained enzyme activity over 100 cycles [4].

Optimized Experimental Protocol for 1-Nonene Epoxidation

Based on the research, here is a detailed methodology for achieving high-yield epoxidation of 1-nonene with stable enzyme performance [1].

Objective: To synthesize 1-nonene oxide with high yield and minimal deactivation of Novozym 435. Reaction Mechanism: The following diagram illustrates the chemo-enzymatic cascade reaction.

G A Phenylacetic Acid D Peroxyacetic Acid A->D Perhydrolysis B Hydrogen Peroxide (H₂O₂) B->D C Novozym 435 (Lipase B) C->D Catalyzes E 1-Nonene D->E Epoxidation (Prileschajev) G Phenylacetic Acid (regenerated) D->G F 1-Nonene Oxide E->F G->D Recycles

Materials & Setup

  • Reactor: Conventional water bath shaker [1].
  • Solvent: Chloroform, 10 mL [1].
  • Substrates:
    • 1-Nonene (0.6 mmol) [1].
    • Phenylacetic acid (8.8 mmol) [1].
  • Catalyst & Oxidant:
    • Novozym 435 (1.4% w/w, 16 mg) [1].
    • Hydrogen Peroxide, H₂O₂ (30% w/w, 4.4 mmol) [1].

Step-by-Step Procedure

  • Reaction Mixture: Combine 1-nonene, phenylacetic acid, Novozym 435, and chloroform in the reaction vessel [1].
  • Temperature Control: Place the vessel in a water bath shaker pre-heated to 35°C [1].
  • H₂O₂ Addition: In a single step, add the specified amount of 30% H₂O₂ (4.4 mmol) to the reaction mixture [1].
  • Initiate Reaction: Start the shaker and maintain a stirring speed of 250 rpm [1].
  • Monitor Reaction: Allow the reaction to proceed for 12 hours [1].

Expected Outcome Under these optimized conditions, you can expect a 97-99% yield of 1-nonene oxide while maintaining a high catalytic activity for Novozym 435 of 190.0 U g⁻¹ [1].

FAQ on Enzyme Deactivation

Q1: Why is a single-step addition of H₂O₂ recommended here, while other studies use gradual feeding? The single-step addition is viable because the moderate amount (4.4 mmol) and concentration (30%) of H₂O₂ in this specific protocol do not overwhelm the enzyme. Gradual feeding is a more general strategy to maintain a low, non-damaging instantaneous concentration of H₂O₂ in the reactor, which is crucial when using higher overall amounts or concentrations [1] [3]. The optimal method depends on your specific reagent ratios.

Q2: Besides H₂O₂, what other factors can damage Novozym 435? The physical integrity of the enzyme's support is critical. The methacrylate resin that Novozym 435 is immobilized on can be dissolved by short-chain alcohols (e.g., ethanol, methanol) and degraded by the presence of moisture over repeated use, leading to enzyme leaching and physical disintegration [4].

Q3: Are there more advanced reactor designs to prevent deactivation? Yes, moving from batch to continuous processes can significantly improve productivity. Continuous Stirred-Tank Reactors (CSTRs) or packed-bed reactors allow for better control of reaction conditions, such as maintaining a steady, low concentration of H₂O₂ and enabling intermittent enzyme dosing, which has been shown to greatly extend operational lifespan in other epoxidation systems [2].

References

optimizing H2O2 addition rate lipase-catalyzed epoxidation

Author: Smolecule Technical Support Team. Date: February 2026

H₂O₂ Addition Rate & Enzyme Stability

A primary challenge in lipase-catalyzed epoxidation is that high concentrations of H₂O₂ can deactivate the enzyme, such as the commonly used Novozym 435 (immobilized Candida antarctica lipase B) [1]. The addition rate is a critical lever to manage this.

Strategy Rationale & Key Findings Experimental Context
Single-Step Addition Successful in an optimized system for 1-nonene epoxidation. The enzyme retained high activity (190.0 U g⁻¹), achieving 99% yield in 20 hours [2] [3]. Substrate: 1-nonene. Acid: Phenylacetic acid (8.8 mmol). H₂O₂: 4.4 mmol of 30% w/w. Temp: 35°C. Solvent: Chloroform [2] [3].
Stepwise/Aliquot Addition Prevents flooding the system with H₂O₂, minimizing enzyme deactivation. This is widely recommended, especially with higher H₂O₂ concentrations or less optimized setups [1]. A general best-practice approach. One study added H₂O₂ aliquots over 4 hours to prevent deactivation [1].

The optimal strategy depends on your specific reaction system. The following workflow can help you determine the best approach.

G H2O2 Addition Strategy Decision Flowchart start Start: Planning H2O2 Addition q1 Is your reaction system highly optimized (e.g., known tolerant lipase, mild conditions)? start->q1 q2 Are you using a higher H2O2 concentration (>35%) or a sensitive lipase? q1->q2 No single_step Strategy: Single-Step Addition q1->single_step Yes q2->single_step No stepwise Strategy: Stepwise Addition q2->stepwise Yes monitor Run experiment and monitor enzyme activity and yield single_step->monitor stepwise->monitor

Frequently Asked Questions

Q: Why is H₂O₂ addition rate so critical? A: Lipases can be deactivated by high local concentrations of H₂O₂. A slow or stepwise addition maintains the H₂O₂ concentration below a critical threshold that would otherwise cause irreversible damage to the enzyme's structure, ensuring its activity over the reaction period [2] [1].

Q: Besides addition rate, what other factors protect the lipase? A: The concentration and temperature are equally important. Using a moderately concentrated H₂O₂ solution (e.g., 30% w/w) at a controlled temperature (e.g., 35°C) can prevent deactivation that occurs with more concentrated solutions at the same temperature [2] [3]. The choice of perhydrolysis substrate also matters; phenylacetic acid is favorable as it generates no short-chain, water-soluble by-products that can inhibit the enzyme [2] [3].

Q: What are the signs of H₂O₂-induced enzyme deactivation? A: The most common signs are a sharp drop in reaction yield or a significant slowdown in the reaction rate, especially when using higher concentrations of H₂O₂ or elevated temperatures [2] [3].

References

Technical Support Center: Mitigating Degradation in Hydrogen Peroxide Epoxidation Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts and Degradation Mechanisms

FAQ: What are the primary causes of catalyst degradation in hydrogen peroxide epoxidation systems?

Catalyst degradation occurs mainly through two competing pathways, heavily influenced by catalyst structure and reaction conditions. The two main mechanisms are intramolecular degradation (catalyst self-destruction) and intermolecular degradation (catalyst-catalyst interaction) [1].

The path taken depends on the active oxidizing species formed during the catalytic cycle. A metallo-oxo species typically leads to the intramolecular mechanism, where the oxygen atom bound to the metal center attacks and degrades the catalyst's own organic ligand structure. In contrast, a metallo-peroxo species is more likely to participate in intermolecular degradation, where two catalyst molecules interact, leading to mutual destruction [1].

Stable catalysts often feature protective bulky groups. For example, manganese porphyrin complexes with chlorine, bromine, or methyl groups in the ortho positions of the meso aryl groups demonstrate high robustness. Conversely, catalysts lacking these bulky groups are far more prone to degradation [1].

FAQ: Besides the catalyst, what other factors contribute to unwanted side reactions?

A significant issue is the non-catalytic decomposition of hydrogen peroxide into reactive oxygen species that promote non-selective oxidation.

  • Formation of Hydroxyl Radicals: When metal oxides like MnO₂ or Fe₂O₃ decompose H₂O₂, they often generate highly volatile hydroxyl radicals (HO·). These radicals react indiscriminately with a wide range of organic compounds, including your epoxide product and the catalyst itself, leading to low selectivity and yield [2].
  • Oxygen Production: The decomposition of H₂O₂ also produces oxygen gas, which can lead to allylic oxidation, a major side reaction that competes with epoxidation, especially in systems like cyclohexene oxidation [3]. This not only consumes oxidant but also creates by-products that complicate purification.

Catalyst Selection and Stabilization Strategies

FAQ: How can I select a catalyst to minimize degradation and non-selective oxidation?

Choosing the right catalyst is critical. The table below compares different catalysts and their effectiveness in managing degradation and selectivity.

Catalyst Type Key Feature Performance in H₂O₂ Epoxidation Evidence/Study Context
Mn-Porphyrin (with o-substituted bulky groups) Bulky ortho substituents (e.g., Cl, Br, CH₃) on aryl groups Robust; resists degradation via steric protection of the metal core [1]
Pt/Al₂O₃ Noble metal on support; decomposes H₂O₂ without generating large quantities of HO· radicals Highly active for selective H₂O₂ decomposition; minimal by-product formation from PO Effective for removing residual H₂O₂ in process streams [2]
Pd/Al₂O₃ Noble metal on support Active for selective H₂O₂ decomposition, but less so than Pt Alternative to Pt for residual H₂O₂ removal [2]
ZnO/α-Fe₂O₃ "Hedgehog" Particles Spiky morphology enhances dispersibility in organic media and charge separation High activity; unique pathway for direct alkane epoxidation (e.g., cyclohexane to cyclohexene oxide) Prevents agglomeration, a common cause of catalyst deactivation [4]
Silica-Supported Titanium Dispersed titanium sites Efficient for epoxidation with dilute H₂O₂; performance improved by slow H₂O₂ addition Leaching can be an issue; surface hydrophobization can help [3]

Experimental Consideration for Catalyst Recovery and Leaching: When using silica-supported titanium catalysts, leaching can be a problem. To assess this, a simple hot filtration test can be performed: filter the catalyst from the reaction mixture while hot and continue to heat the filtrate. If the reaction continues in the filtrate, significant leaching has occurred. Strategies to improve stability include silylation of the catalyst surface with agents like hexamethyldisilazane to impart hydrophobicity, which protects active sites from aqueous H₂O₂ and reduces decomposition [3].

Process Optimization and Control

FAQ: What are the key process parameters I can control to improve catalyst lifetime and selectivity?
Parameter Recommendation Mechanistic Rationale & Impact
H₂O₂ Addition Method Slow, controlled addition (e.g., over 2.5 hours) instead of single-batch addition [3] [5]. Limits the instantaneous local concentration of H₂O₂, minimizing its non-productive decomposition and the associated side reactions (e.g., allylic oxidation, radical attacks). This improves both selectivity and catalyst stability [3].
Reactor Type for Scale-up Consider continuous or semi-batch setups for slow addition. Enables precise control over addition rates and residence time, crucial for managing exothermicity and maintaining optimal reagent concentrations.
Temperature Keep at moderate, controlled levels (e.g., 20 ± 1°C [5]). The epoxidation reaction is highly exothermic. Temperature control is essential for safety and to prevent thermal runaway, which can accelerate catalyst degradation and decomposition pathways.
Residual H₂O₂ Quenching Use a bed of Pt/Al₂O₃ catalyst in a post-reactor stream to decompose unused H₂O₂ [2]. Safely removes H₂O₂ before product purification steps, preventing oxygen gas formation in distillation columns and further oxidation of the product.

Protocol: Slow Addition of Hydrogen Peroxide for Improved Selectivity [3]

  • Dissolve your alkene substrate and any co-catalyst (e.g., maleic anhydride) in a suitable solvent (e.g., chloroform).
  • Cool the mixture to the desired reaction temperature (e.g., 20°C).
  • Add a catalytic amount of acid (e.g., sodium bisulfate) if required by your system.
  • Use a syringe pump or dropping funnel to add your aqueous H₂O₂ solution to the stirred reaction mixture slowly and dropwise over a period of several hours (e.g., 2.5 hours).
  • After addition is complete, continue stirring the reaction mixture until the starting material is consumed.

This method was shown to significantly suppress allylic oxidation and improve epoxide yield in the cyclohexene epoxidation with silica-supported Ti catalysts [3].

Safety and Decomposition Management

FAQ: The epoxidation reaction is highly exothermic. How can I manage this risk?

The epoxidation of alkenes with hydrogen peroxide is a strongly exothermic process. Calorimetric studies on specific systems, like the epoxidation of triazolene, have measured an apparent reaction heat of 1340.0 kJ·kg⁻¹ (relative to the mass of the alkene) [5]. Immediately after dosing H₂O₂, a significant portion of this heat (e.g., 39.7%) can be released, indicating substantial heat accumulation potential [5].

Safety Protocol:

  • Always use a reaction calorimeter (RC1e) during process development to quantify the heat flow and adiabatic temperature rise for your specific reaction [5].
  • Control dosing rate: The exothermicity makes the dosing rate of H₂O₂ a critical safety parameter. Slow addition is not just for selectivity, but for safety.
  • Decomposition kinetics: Be aware that reaction mixtures can become thermally unstable. Studies show that for some post-reaction mixtures, the temperature at which the maximum reaction rate is reached in 24 hours (TD24) can be as low as 89.9 °C [5]. This means a cooling failure could lead to a rapid and dangerous decomposition.

Advanced and Alternative Systems

FAQ: Are there any novel catalytic systems that inherently reduce these problems?

Yes, recent research focuses on catalyst design that tackles fundamental issues like agglomeration and access to active sites.

  • Organocatalysis: Using small organic molecules, such as activated ketones (e.g., 2,2,2-trifluoroacetophenone), to activate H₂O₂ provides a metal-free alternative. This avoids metal-centered degradation pathways and can be beneficial for certain oxidations, though its broad applicability to epoxidation is still under investigation [6].
  • Engineered "Hedgehog" Particles (HPs): These are inorganic particles (e.g., ZnO spikes on α-Fe₂O₃ microcube cores) designed with a spiky morphology. The "halo" of spikes drastically reduces van der Waals forces, preventing particle aggregation in low-polarity solvents like cyclohexane without needing surfactators that block active sites. This unique architecture not only improves colloidal stability and access to the surface but also appears to open novel reaction pathways, such as the direct epoxidation of alkanes [4].

Troubleshooting Flowchart

The following chart provides a logical workflow for diagnosing and addressing common problems in your hydrogen peroxide epoxidation setup.

troubleshooting_flow Start Start: Low Yield or Selectivity Q1 Is catalyst recovery low or leaching detected? Start->Q1 Q2 Is non-selective decomposition of H₂O₂ observed (gas evolution)? Q1->Q2 No A1 Consider sterically protected catalysts (e.g., bulky Mn-porphyrins) Q1->A1 Yes Q3 Is allylic oxidation a major side reaction? Q2->Q3 No A2 Switch to selective decomposition catalysts (e.g., Pt/Al₂O₃) or organocatalysts Q2->A2 Yes Q4 Is the reaction mixture aggregating or poorly dispersed? Q3->Q4 No A3 Implement slow addition of H₂O₂ and control temperature Q3->A3 Yes Q4->A2 No A4 Use engineered catalysts like 'Hedgehog Particles' (HPs) Q4->A4 Yes

References

improving yield 1-nonene oxide chemoenzymatic epoxidation

Author: Smolecule Technical Support Team. Date: February 2026

Standard Optimized Protocol for 1-Nonene Oxide Synthesis

The following table summarizes the established optimal conditions for high-yield epoxidation, serving as your baseline for experimentation and troubleshooting [1] [2].

Parameter Optimal Condition
Biocatalyst Novozym 435 (Immobilized Candida antarctica Lipase B)
Enzyme Loading 1.7% (wt/wt, 19.9 mg relative to 0.6 mmol alkene)
Solvent Chloroform
Temperature 35 °C
Agitation Speed 250 rpm
Reaction Time 12 hours
Alkene (1-Nonene) 0.6 mmol
Phenylacetic Acid 8.8 mmol
Hydrogen Peroxide (H₂O₂) 4.4 mmol (30% w/w initial concentration)
H₂O₂ Addition Single-step addition at time zero

Detailed Experimental Procedure [1]:

  • Reaction Setup: In a 50 mL round bottom flask, mix 1-nonene (0.6 mmol) with chloroform (10 mL).
  • Add Reagents & Enzyme: Add phenylacetic acid (8.8 mmol) and Novozym 435 (19.9 mg) to the mixture.
  • Initiate Reaction: Add H₂O₂ (30% w/w, 4.4 mmol) in a single step to start the reaction.
  • Control Conditions: Place the flask in a water bath shaker maintained at 35°C and 250 rpm for 12 hours.
  • Sample Analysis: Withdraw samples periodically, dilute 100-fold in ethyl acetate, filter, and analyze yield by GC-MS.

Troubleshooting Guide & FAQs

Here are solutions to common problems that can affect epoxide yield.

Why is my epoxide yield low?

Low yield can result from several factors related to reaction conditions. The table below outlines common causes and corrective actions.

Problem Possible Cause Corrective Action
Low Yield Enzyme deactivation due to high H₂O₂ concentration or temperature Use H₂O₂ at 30% (w/w); avoid concentrations above 40-50%. Maintain temperature at 35°C [2].
Insufficient peroxy acid formation Ensure phenylacetic acid is in excess (molar ratio of 14.7:1 relative to alkene). Confirm enzyme activity [2].
Sub-optimal temperature Lower temperatures slow the reaction; higher temperatures degrade H₂O₂ and deactivate the enzyme. Precisely control at 35°C [2].
Slow Reaction Rate Inadequate mixing Ensure shaking speed is maintained at 250 rpm for proper mass transfer [1].
Low H₂O₂ amount The molar ratio of H₂O₂ to alkene should be 7.3:1. Using less than 4.4 mmol of H₂O₂ significantly slows the rate [2].
Enzyme Deactivation Exposure to high H₂O₂ concentration Use H₂O₂ at 30% w/w. Single-step addition is effective and does not deactivate the enzyme under these conditions [2].
Can I recover and reuse the phenylacetic acid?
  • Yes. The phenylacetic acid can be recovered from the reaction mixture and reused, making the process more economical and environmentally friendly [1].
  • Recovery Protocol: After the reaction, wash the mixture with distilled water to remove residual H₂O₂. Separate the organic layer, dry it over sodium sulfite (Na₂SO₃) followed by sodium sulfate (Na₂SO₄). Finally, purify the phenylacetic acid using silica gel column chromatography with a hexane:ethyl acetate (3:2) mobile phase [1]. Recovered acid has been used for further epoxidations with excellent yields around 90% [1].
What makes this chemoenzymatic method preferable?
  • High Yield & Selectivity: This system provides excellent yields (97-99%) of 1-nonene oxide with high selectivity, avoiding side products [2].
  • Enzyme-Friendly: Phenylacetic acid is a mild perhydrolysis substrate that helps stabilize the lipase, unlike some other acids or solvents that can generate enzyme-deactivating by-products [2].
  • Environmental Benefit: The method uses a low concentration of H₂O₂ and allows for the recycling of phenylacetic acid, reducing waste [1].

Experimental Workflow & Reaction Mechanism

The following diagrams visualize the experimental process and the underlying chemical mechanisms. They were generated using Graphviz with the specified color palette to ensure high contrast and clarity.

Diagram 1: Experimental Workflow for 1-Nonene Epoxidation This chart outlines the key procedural steps for the chemoenzymatic epoxidation, from setup to product isolation [1].

Start Start Reaction Setup S1 Mix 1-Nonene and Chloroform Start->S1 S2 Add Phenylacetic Acid and Novozym 435 S1->S2 S3 Single-Step Addition of H₂O₂ (30%) S2->S3 S4 Incubate at 35°C, 250 rpm for 12h S3->S4 S5 Sample and Analyze by GC-MS S4->S5 S6 Isolate Product and Recover Acid S5->S6 End 1-Nonene Oxide S6->End

Diagram 2: Chemoenzymatic Reaction Mechanism This chart illustrates the two-stage mechanism: lipase-catalyzed peracid formation followed by epoxidation [1] [2].

cluster_1 1. Enzymatic Perhydrolysis cluster_2 2. Prilezhaev Epoxidation Lipase Lipase Peracid Peroxy Phenylacetic Acid Lipase->Peracid H₂O₂ PAA Phenylacetic Acid PAA->Lipase Alkene 1-Nonene Peracid->Alkene RegAcid Phenylacetic Acid (Regenerated) Peracid->RegAcid Oxide 1-Nonene Oxide Alkene->Oxide

References

Troubleshooting Guide: Improving Lipase Stability at 35°C

Author: Smolecule Technical Support Team. Date: February 2026

Symptom Possible Cause Solution Key Citations
Rapid loss of activity during reaction Enzyme leaching from support or conformational instability Use multipoint covalent immobilization on supports like glyoxyl-agarose. This method creates multiple bonds, locking the enzyme's structure. [1]
Low catalytic efficiency at target temperature Lipase is in an inactive "closed-lid" conformation Apply solvent pre-activation. Pre-incubate lipase in a specific solvent system (e.g., n-propanol) to induce the active "open-lid" form before immobilization. [2]
Poor stability in reaction medium Harsh reaction environment (e.g., from reagents, polarity) Employ hydrophilic Deep Eutectic Solvents (DES). Use a choline chloride-glycerol system to stabilize the enzyme's dynamic conformation and reduce denaturation. [3]
Sub-optimal enantioselectivity Incorrect enzyme flexibility at reaction temperature Utilize the "low-temperature method". Conduct reactions at lower temperatures (e.g., 0°C to -40°C) to significantly enhance enantioselectivity, a key parameter in synthesis. [4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective immobilization method for thermal stability? For the highest thermal stability, multipoint covalent immobilization is highly effective. A study on a lipase from Pyrococcus furiosus showed that immobilization on glyoxyl-agarose (which creates multiple covalent bonds) resulted in 82% residual activity after 48 hours at 70°C. In contrast, hydrophobic adsorption on octyl-agarose only retained 27% activity under the same conditions [1]. This method stabilizes the enzyme's rigid three-dimensional structure against thermal unfolding.

Q2: How can I activate my lipase before use to improve its efficiency? You can use an aggregation-induced conformation locking (ACL) strategy. This involves two key steps:

  • Self-activation: Pre-incubate the lipase in a medium-polarity solvent like n-propanol or isopropanol (e.g., 80% v/v). This causes the enzyme to aggregate, which shifts its conformation and "opens the lid" that covers the active site.
  • Conformation Locking: Encapsulate these pre-activated aggregates within a protective 2D metal-organic framework (MOF). This locks the lipase in its active, open-lid form [2]. This method has been shown to achieve a hydrolytic efficiency 5.30 times greater than that of the native lipase [2].

Q3: Are there solvent systems that can enhance both lipase stability and activity? Yes, Hydrophilic Deep Eutectic Solvents (DES) are a promising green alternative. A mixture of choline chloride and glycerol (ChCl:Gly, 1:2) has been identified as particularly lipase-friendly. This DES can help maintain the enzyme's essential dynamic conformation, which is crucial for its catalytic function, leading to enhanced activity and stability during reactions like transesterification [3]. DESs also lower system viscosity, improving mass transfer of substrates.

Experimental Protocols for Enhanced Stability

Here are detailed methodologies based on the cited research for implementing two key stabilization strategies.

Protocol 1: Multipoint Covalent Immobilization on Glyoxyl-Agarose

This protocol is adapted from research demonstrating significant thermal stability improvement [1].

  • Support Activation: Prepare glyoxyl-agarose support as previously described in the literature [1].
  • Immobilization: Suspend the activated support in a solution of your lipase. Use a high ionic strength buffer to promote initial adsorption.
  • Covalent Linkage: Allow the reaction to proceed for a sufficient time (e.g., 24 hours) to form multiple covalent bonds between the enzyme and the support.
  • Stabilization: After immobilization, block unreacted aldehyde groups by adding a reducing agent like sodium borohydride to stabilize the Schiff bases formed.
Protocol 2: Solvent Pre-Activation and Conformation Locking

This protocol is based on the aggregation-induced conformation locking (ACL) strategy [2].

  • Self-Activation: Incubate the lipase in an 80% (v/v) solution of n-propanol or isopropanol. Monitor for aggregation, which indicates the conformational change to the open-lid state.
  • In-situ Locking: While the lipase is in its aggregated state, introduce the precursors for a 2D metal-organic framework (MOF) to encapsulate the aggregates.
  • Harvesting: The resulting MOF biocatalyst can be recovered and used in your epoxidation reaction. This material provides long-range ordered pore channels for substrate access while protecting the activated lipase conformation.

Research Workflow for Lipase Stabilization

The following diagram outlines a logical workflow for diagnosing stability issues and selecting the appropriate optimization strategy based on the information above.

Start Start: Lipase Instability at 35°C Q1 Rapid activity loss during reaction? Start->Q1 Q2 Low initial activity or efficiency? Q1->Q2 No A1 Apply Multipoint Covalent Immobilization (e.g., glyoxyl-agarose) Q1->A1 Yes Q3 Poor stability in reaction medium? Q2->Q3 No A2 Apply Solvent Pre-Activation & Conformation Locking Q2->A2 Yes A3 Use Hydrophilic Deep Eutectic Solvents (e.g., ChCl:Glycerol) Q3->A3 Yes End Evaluate Improved Stability Q3->End No A1->End A2->End A3->End

References

Troubleshooting Guide: Overcoming Mass Transfer Limitations

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, here is a summary of common issues, their diagnostic clues, and potential solutions:

Problem Diagnostic Clues Potential Solutions
Low Reaction Rate Slower than expected epoxide formation despite active enzyme [1]. Use two-liquid-phase system (e.g., n-octane) [1]; Optimize mixing/agitation speed [1]; Utilize a biphasic system with tuned "interphase" for immobilized enzymes [2].
Low Product Yield Suboptimal yield of enantiomerically pure epoxide [1]. Avoid mass transfer limitations through system design [1]; For Novozym 435, add organic solvents (toluene) or long-chain fatty acids [3].
Enzyme Deactivation Rapid loss of activity, especially with oxidants like H₂O₂ [2]. Implement immobilization within a protective, porous "interphase" [2]; Use oxygen carriers like phenylacetic acid to stabilize the enzyme [4].
Poor Enzyme Reusability Significant activity drop over repeated reaction cycles [3]. Apply biocatalyst coating strategies to limit enzyme leaching [3]; Use robust immobilized systems like enzyme@IP capsules [2].

Detailed FAQs and Experimental Protocols

How can I design a two-liquid-phase system to improve substrate availability?

Mass transfer is often limited by the poor solubility of epoxides in the aqueous phase where enzymes typically reside. A two-liquid-phase system can solve this.

  • Mechanism: An organic solvent is used as a substrate reservoir, continuously supplying the epoxide to the aqueous phase and extracting the product [1].
  • Solvent Selection: n-Octane has been identified as a particularly effective and biocompatible solvent for the enzymatic kinetic resolution of epoxides like styrene oxide [1].
  • Validation Method: A Lewis cell can be used to determine mass transfer parameters and validate a kinetic model for your specific system [1].

Experimental Protocol for a Two-Liquid-Phase System (based on [1]):

  • Prepare the Organic Phase: Dissolve the racemic epoxide substrate (e.g., styrene oxide) in n-octane at the desired concentration (e.g., 39 g/L).
  • Combine Phases: In a suitable reactor (e.g., an emulsion batch reactor), combine the organic phase with the aqueous phase containing the epoxide hydrolase enzyme.
  • Control Reaction Conditions: Maintain constant agitation to create an emulsion and ensure sufficient interfacial area for mass transfer.
  • Monitor the Reaction: Track conversion and enantiomeric excess (e.g., >95% e.e. for (S)-styrene oxide) to confirm successful resolution.
What advanced immobilization techniques can mitigate mass transfer and stability issues?

Standard immobilization can sometimes hinder mass transfer. Novel approaches are creating specialized microenvironments for enzymes.

  • The "Interphase" Immobilization Strategy: This involves engineering a porous, nanometer-thick shell (e.g., silica) at the water-oil interface of Pickering emulsion droplets. The enzyme is incorporated within this "interphase," where it remains hydrated while being readily accessible to organic substrates [2].
  • Benefits: This strategy has been shown to dramatically enhance stability, allowing for continuous-flow operation for up to 800 hours in olefin epoxidation. It also boosts catalytic efficiency by 16-fold compared to batch reactions and achieves 99% H₂O₂ utilization efficiency by regulating the transport of this deactivating reactant [2].

The following diagram illustrates the fabrication of this advanced enzyme@IP system and its application in a continuous-flow reactor.

G cluster_fabrication Fabrication of Enzyme@IP cluster_application Continuous-Flow Application A Aqueous enzyme solution + Oil phase (n-octane) + Hydrophobic silica nanospheres B Shearing A->B C Water-in-Oil Pickering Emulsion B->C D Add organosilane (e.g., TMOS) C->D E Interfacial Sol-Gel Reaction D->E F Enzyme@IP Capsule (Porous silica shell, enzyme in 'interphase') E->F G Pack Enzyme@IP capsules into column reactor F->G H Pump reaction mixture (Oil + Aqueous oxidant) G->H I Epoxidized Products H->I

What are the best practices for using Novozym 435 in epoxidation to minimize issues?

Novozym 435 (lipase B from Candida antarctica immobilized on acrylic resin) is widely used but requires optimized conditions.

  • Preventing Hydrolysis: To avoid the undesired hydrolysis of triglycerides in oil epoxidation, add toluene or long-chain fatty acids (e.g., oleic acid) to the reaction mixture. This improves mass transfer and protects the triglyceride structure [3].
  • Stabilizing with Oxygen Carriers: For epoxidating alkenes, phenylacetic acid acts as an effective peracid precursor and oxygen carrier. It operates under mild conditions, helping to stabilize the lipase and results in high epoxide yields (75-99%) [4].
  • Optimizing Reaction Conditions: A typical optimized setup for waste cooking oil epoxidation uses 1.5 wt% Novozym 435, a molar ratio of 1:1:0.5 for H₂O₂ / double bonds / peracid precursor (e.g., octanoic acid), and a reaction time of 12 hours, achieving up to 90% conversion [3].

Experimental Protocol for Chemoenzymatic Epoxidation of Alkenes (based on [4]):

  • Reaction Setup: In a round-bottom flask, mix the alkene (0.6 mmol) in chloroform (10 mL).
  • Add Catalysts: Add phenylacetic acid (8.8 mmol) and Novozym 435 (1.7% by weight relative to the total reaction mass).
  • Initiate Reaction: Add H₂O₂ (30% w/w, 4.4 mmol) in one step to start the peracid formation.
  • Run Reaction: Incubate the mixture in a water bath shaker at 35°C and 250 rpm for 12 hours.
  • Product Isolation: After the reaction, wash the mixture with distilled water. Dry the organic layer and purify the epoxide product using standard techniques like column chromatography.

Key Takeaways for Your Experiments

  • Diagnose First: If you see low rates or yields, consider mass transfer as a likely culprit, especially in systems with multiple phases.
  • Start Simple: Before moving to advanced immobilization, try optimizing your solvent system (like n-octane) and mixing parameters.
  • Leverage Robust Solutions: For long-term or continuous processes, the "interphase" immobilization strategy represents a significant advance in combining high mass transfer efficiency with exceptional enzyme stability.

References

Experimental Protocol for Chemoenzymatic Epoxidation of 1-Nonene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the standard reaction conditions for the chemoenzymatic epoxidation of 1-nonene, adapted from the search results [1].

Component Role Quantity/Concentration
1-Nonene Substrate 0.6 mmol
Chloroform Solvent 10 mL
Phenylacetic Acid Acyl donor / Oxygen carrier 8.8 mmol
Novozym 435 Biocatalyst (Immobilized Candida antarctica Lipase B) 1.7% (wt/wt, 19.9 mg)
Hydrogen Peroxide (H₂O₂) Oxidizing agent 4.4 mmol (30% w/w)
Temperature - 35°C
Agitation Speed - 250 rpm
Reaction Time - 12 hours

Workflow Summary: The alkene is dissolved in the solvent, followed by the addition of phenylacetic acid and Novozym 435. The reaction is initiated by adding H₂O₂ in one portion and is carried out in a shaken reactor [1].

Troubleshooting Common Solvent-Related Issues

The table below addresses common problems linked to solvent choice and other critical parameters.

Problem Possible Cause Solution

| Low Epoxide Yield | • Enzyme denaturation due to incompatible solvent. • Rapid H₂O₂ decomposition. • Poor solubility of reactants. | • Switch to a non-polar, lipophilic solvent (e.g., toluene, hexane). • Use a controlled fed-batch addition of H₂O₂ to maintain low concentration [2]. | | Enzyme Deactivation | • Solvent stripping essential water from enzyme (log P too high). • Direct inactivation by high H₂O₂ concentration [2]. • Exposure to acidic waste. | • Optimize water activity in the reaction medium. • Implement fed-batch or multi-stage reactor design to control H₂O₂ levels [2]. • Ensure efficient post-reaction washing to regenerate enzyme. | | Poor Reaction Rate | • Mass transfer limitations in a viscous solvent system. • Sub-optimal temperature. | • Ensure adequate agitation (e.g., 250 rpm). • Confirm reaction temperature is maintained at 35°C [1]. | | Difficulty in Product Isolation | • Solvent forms an azeotrope with the product. • Similar polarity between solvent and product. | • Consider switching to a solvent with a more favorable boiling point. • Optimize chromatographic purification (e.g., using hexane/ethyl acetate as eluent) [1]. |

Frequently Asked Questions (FAQs)

  • Q1: Why is chloroform used in the standard protocol? Chloroform effectively dissolves the organic reactants (alkene and phenylacetic acid) while maintaining the activity of the immobilized lipase B. It provides a good balance between reactant solubility and enzyme compatibility for this specific system [1].

  • Q2: What are the key considerations when selecting a solvent for this reaction? A good solvent should have high solubility for the alkene and peracid precursor, maintain lipase activity and stability (often correlated with solvent log P), be inert under oxidizing conditions, and not promote the decomposition of hydrogen peroxide.

  • Q3: Can the phenylacetic acid be recovered? Yes, after the reaction, the phenylacetic acid can be isolated from the mixture. The organic layer is washed, dried, and the acid can be purified using silica gel column chromatography. Research shows that the recovered acid can be reused, achieving a 90% yield in subsequent epoxidations [1].

  • Q4: What is the role of Novozym 435? Novozym 435 catalyzes the perhydrolysis reaction. It converts phenylacetic acid and hydrogen peroxide into the active oxidizing agent, peroxy phenylacetic acid, which then performs the epoxidation of the alkene [1].

Workflow and Mechanism Visualization

The following diagram illustrates the two-stage chemoenzymatic epoxidation workflow and the underlying mechanisms.

G cluster_workflow Chemoenzymatic Epoxidation Workflow cluster_mechanism Reaction Mechanism Start Reaction Setup: 1-Nonene, Phenylacetic Acid, Novozym 435 in Chloroform AddH2O2 Initiate Reaction: Add H₂O₂ in one portion Start->AddH2O2 Incubate Incubate at 35°C with agitation (12 hrs) AddH2O2->Incubate EnzStep Enzymatic Perhydrolysis: Lipase (Novozym 435) converts Phenylacetic Acid + H₂O₂ into Peroxy Acid Workup Reaction Workup: Wash, dry, and purify Incubate->Workup Product Epoxide Product (1-Nonene Oxide) Workup->Product ChemStep Chemical Epoxidation: Peroxy Acid transfers oxygen to 1-Nonene, forming epoxide and regenerating acid EnzStep->ChemStep Peroxy Acid ChemStep->EnzStep Carboxylic Acid

Key Optimization Strategy: Reactor Design

A major bottleneck in this reaction is enzyme inactivation by high concentrations of hydrogen peroxide [2]. A key strategy to improve productivity is to avoid adding all the H₂O₂ at once.

  • Fed-Batch Reactor: Slowly feeding H₂O₂ into the reactor to maintain a low, controlled concentration (e.g., 1.5 M) can significantly reduce enzyme deactivation and increase the amount of product per gram of biocatalyst [2].
  • Multi-Stage Design: Separating the enzymatic peracid generation from the chemical epoxidation into different vessels can further protect the enzyme from H₂O₂ exposure [2].

References

How Stirring Rate Affects Mass Transfer and Reaction Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Stirring rate directly impacts macroscale mixing and microscale mass transfer, which are essential for bringing substrates and enzymes together efficiently [1]. The core principle is to find a balance where mass transfer limitations are minimized without damaging the enzyme or wasting energy.

The following table outlines the direct effects of different stirring conditions and their practical solutions.

Observed Issue Potential Root Cause Suggested Corrective Actions
Low reaction rate or yield Insufficient mixing leading to poor bulk mass transfer and substrate concentration gradients [1]. Gradually increase stirring speed; consider impeller design changes to improve bulk fluid movement [1].
Rapid decline in enzyme activity over time Excessive shear forces from high stirring rates damaging enzyme structure or stripping immobilized enzymes from supports [1]. Reduce stirring speed; evaluate shear-sensitive immobilization carriers or use a different reactor type (e.g., packed bed) [1].
Inconsistent results between batches Uneven mixing creating dead zones with low substrate and high product concentrations [1]. Optimize stirring speed and baffle configuration; use Computational Fluid Dynamics (CFD) to identify and eliminate dead zones [1].

Stirring Rate Optimization Protocol

The following workflow provides a systematic, step-by-step methodology for determining the optimal stirring rate for your enzymatic bioreactor.

G Start Start Optimization Baseline Establish Baseline at Low Stirring Rate Start->Baseline Increment Incrementally Increase Stirring Rate Baseline->Increment Measure Measure Key Metrics: - Reaction Rate - Final Yield - Enzyme Stability Increment->Measure Analyze Analyze Data for Optimal Balance Measure->Analyze Analyze->Increment Continue exploring range? Model (Optional) Use CFD or ML for Modeling Analyze->Model For advanced optimization Optimal Determine Optimal Stirring Rate Analyze->Optimal Optimum found Model->Optimal

Step-by-Step Procedure:

  • Establish Baseline: Begin experiments at a low stirring rate (e.g., 100-200 rpm for a bench-scale stirred tank) to establish a performance baseline with significant mass transfer limitations.
  • Incremental Increase: Systematically increase the stirring rate in increments (e.g., 50-100 rpm). At each step, allow the reaction to reach a significant conversion point.
  • Measure Key Metrics: For each stirring rate, measure:
    • Reaction Rate: Initial rate of substrate consumption or product formation.
    • Final Yield: Total conversion after a fixed time.
    • Enzyme Stability: Residual enzyme activity after the reaction cycle to assess deactivation.
  • Analyze for Optimal Balance: Plot the measured metrics against stirring rate. The optimal range is typically where the reaction rate and yield plateau, but enzyme stability remains high. A decline in stability indicates the stirring rate is too high.
  • Advanced Modeling (Optional): For complex systems, use Computational Fluid Dynamics (CFD) to model fluid flow and shear stress [1], or employ Machine Learning (ML) algorithms to autonomously navigate and find optimal parameters [2].

Case Study & Quantitative Data

A study on the biocatalytic production of sodium gluconate using a glucose oxidase and catalase system provides a clear example of this optimization in practice [3].

Optimized Parameter Optimal Value
Stirring Speed 700 rpm [3]
Aeration Rate 1.2 vvm[vitation:8]
Reaction pH 5.9 [3]
Reaction Temperature 38°C [3]
Enzyme Addition 0.2% (80% at 0h, 20% at 2h) [3]

In this case, optimizing the stirring rate to 700 rpm, in conjunction with aeration, was critical to ensure efficient oxygen transfer—a key substrate for the glucose oxidase enzyme. This integrated optimization successfully reduced the reaction cycle time to under 8 hours [3].

Key Considerations for Different Scenarios

  • Immobilized vs. Free Enzymes: Immobilized enzymes on solid supports are generally more susceptible to shear damage from high stirring speeds than free enzymes in solution [1].
  • Sensitive Cell Cultures: If your enzymatic reaction occurs within or alongside live cells (e.g., in whole-cell biocatalysis), stirring must be optimized not just for mass transfer but also to avoid damaging cell membranes and affecting viability [4].
  • Multi-Enzyme Systems: In systems with multiple enzymes, like the GOD/CAT system, stirring must satisfy the mass transfer requirements (like oxygen supply) for all enzymes involved [3].

Relationship Between Stirring Rate and Other Parameters

Optimal stirring often depends on other reactor conditions. The diagram below shows how stirring rate interacts with other key parameters.

G Stirring Stirring Rate Aeration Aeration Rate Stirring->Aeration Co-optimized for gas-liquid systems Temp Temperature Stirring->Temp Influences heat transfer pH pH Stirring->pH Ensures homogeneity

References

comparing enzymatic vs chemical epoxidation 1-nonene

Author: Smolecule Technical Support Team. Date: February 2026

Performance & Conditions Comparison

The table below summarizes the key characteristics of different epoxidation methods for 1-nonene, based on experimental data.

Method Catalyst Optimal Conditions Reported Yield Key Advantages Key Limitations
Enzymatic [1] [2] Novozym 435 (Lipase B) Temp: 35°C; Solvent: Chloroform; Time: 12-20 h [1] 97-99% [1] [2] High yield and selectivity; mild, eco-friendly conditions; minimal by-products [3] [1] Enzyme cost and potential deactivation by high [H₂O₂] [1] [4]
Chemical (Metal Complex) Mo(VI) Glycolate [5] - - Increases selectivity of epoxidation via hydroperoxide [5] Also catalyzes decomposition of the hydroperoxide [5]
Chemical (Vanadium) Vanadyl Catalysts [6] - - - ML models can optimize yield [6] -

Experimental Protocols in Detail

For researchers seeking to replicate these methods, here are the detailed experimental protocols from the literature.

Protocol for Enzymatic Epoxidation [3] [1]

This method employs a chemoenzymatic approach where the enzyme generates the peroxy acid in situ.

  • Reaction Setup: In a 50 mL round-bottom flask, 0.6 mmol of 1-nonene is dissolved in 10 mL of chloroform [3].
  • Addition of Reagents: 8.8 mmol of phenylacetic acid and 19.9 mg (1.7% wt/wt) of the immobilized lipase Novozym 435 are added to the mixture [3] [1].
  • Initiation of Epoxidation: The reaction is started by adding 4.4 mmol of 30% (w/w) hydrogen peroxide (H₂O₂) in a single step [3] [1].
  • Reaction Execution: The mixture is incubated in a water bath shaker at 35°C and 250 rpm for 12 hours [3] [1].
  • Product Analysis: Reaction yield is determined periodically by GC-MS analysis. Samples are diluted in ethyl acetate and filtered before injection [3].
Mechanism of the Chemoenzymatic Reaction

The high yield of the enzymatic method is achieved through a two-step mechanism. The diagram below illustrates this process.

G cluster_perhydrolysis Step 1: Enzymatic Perhydrolysis cluster_epoxidation Step 2: Prilezhaev Epoxidation Lipase Novozym 435 (Lipase) PPA Peroxy Phenylacetic Acid Lipase->PPA Catalyzes H2O2 H₂O₂ H2O2->Lipase Consumed PAA Phenylacetic Acid PAA->Lipase Consumed Nonene 1-Nonene Regen_Acid Phenylacetic Acid (Regenerated) PPA->Regen_Acid Oxygen Donor Oxide 1-Nonene Oxide Nonene->Oxide Oxidized

Key Insights for Research & Development

  • Optimizing the Enzymatic System: The enzymatic method is highly tunable. Key parameters to optimize include temperature (optimal at 35°C), H₂O₂ concentration (optimal at 30%), and the amount of phenylacetic acid [1]. Single-step addition of H₂O₂ was found to be as effective as multi-step addition, simplifying the process [1].
  • Enzyme Stability Considerations: While the enzymatic system is efficient, lipases can be deactivated by high concentrations of H₂O₂ (e.g., 50-60%) [1]. Therefore, controlling oxidant concentration is critical for maintaining catalytic activity.
  • Alternative Biocatalysts: Besides lipases, Unspecific Peroxygenases (UPOs) have emerged as promising biocatalysts for epoxidation. They are robust extracellular enzymes that directly utilize H₂O₂ but face challenges with inactivation during reactions with some alkenes [4].
  • Data Science in Chemical Methods: For chemical epoxidation, machine learning models are now being used to predict and optimize reaction yields with vanadium catalysts, representing a modern approach to enhancing traditional methods [6].

The available data strongly supports enzymatic epoxidation using Novozym 435 as a superior method for 1-nonene, offering an excellent combination of high yield, selectivity, and greener credentials. The chemical methods, while established, lack the same level of detailed positive experimental data for direct comparison in this context.

References

validating SPME-GC-MS method 8-Methyl-1-nonene quantification

Author: Smolecule Technical Support Team. Date: February 2026

SPME-GC-MS Method Validation: A General Framework

The core parameters for validating an SPME-GC-MS method are consistent across various applications. The table below summarizes the key parameters, their definitions, and target criteria, synthesized from validation protocols used for analyzing volatiles in honey, dry-cured ham, and other matrices [1] [2] [3].

Validation Parameter Definition & Purpose Typical Target Criteria
Linearity Ability to obtain test results proportional to analyte concentration within a specific range [1]. Coefficient of determination (R²) ≥ 0.990 (or R ≥ 0.995) [1].
Limit of Detection (LOD) Lowest analyte concentration that can be reliably detected. Signal-to-noise ratio (S/N) ≥ 3:1 [1].
Limit of Quantification (LOQ) Lowest analyte concentration that can be quantified with acceptable precision and accuracy. Signal-to-noise ratio (S/N) ≥ 10:1 [1].
Precision (Repeatability) Closeness of agreement between independent results under the same conditions (short timeframe). Relative Standard Deviation (RSD) < 10-20% (compound-dependent) [4] [1] [2].
Accuracy Closeness of agreement between a test result and an accepted reference value. Recovery of 70-120% (matrix and concentration-dependent) [1] [2].

The following diagram outlines the key stages in developing and optimizing a validated SPME-GC-MS method:

workflow cluster_opt Optimization Phase cluster_val Validation Phase start Start: Method Development opt SPME Optimization start->opt opt1 Fiber Selection (e.g., DVB/CAR/PDMS) opt->opt1 val Method Validation val1 Establish Linearity & Range val->val1 app Sample Analysis opt2 Extraction Temp. & Time opt1->opt2 opt3 Sample Volume/Amount opt2->opt3 opt4 Equilibration Time opt3->opt4 opt5 Use of Internal Standards opt4->opt5 opt5->val val2 Determine LOD/LOQ val1->val2 val3 Assess Precision (Repeatability) val2->val3 val4 Evaluate Accuracy (Recovery) val3->val4 val4->app

Detailed Experimental Protocols

Here are detailed methodologies for the critical experiments cited in the framework, which you can implement in your laboratory.

SPME Optimization Protocol

The selection of SPME parameters is critical for the efficient extraction of your target analyte.

  • Fiber Coating Selection: Test fibers with different polarities and adsorption characteristics. For a wide range of volatiles (including hydrocarbons like 8-Methyl-1-nonene), a triphasic DVB/CAR/PDMS fiber is often the most effective, as it provides the broadest chemical coverage [5] [1] [6].
  • Extraction Time and Temperature: Optimize these parameters simultaneously using a statistical approach like Response Surface Methodology. A typical starting point is an extraction temperature of 50-70°C for 20-60 minutes [5] [1] [7]. Higher temperatures can increase volatility but may reduce fiber affinity for some compounds; longer times are needed to reach equilibrium.
  • Sample Preparation: For solid or semi-solid samples, consider the sample-to-headspace ratio and the addition of salts (e.g., saturated NaCl solution) to improve the release of volatile compounds into the headspace via the "salting-out" effect [1] [3].
  • Use of Internal Standards: For accurate quantification, use one or multiple internal standards. These are compounds similar to the analyte that are added to the sample before extraction. They correct for variations in extraction efficiency, sample volume, and instrument response. Choose a stable isotope-labeled analog of your analyte if available; otherwise, select a structurally similar compound not present in your sample matrix [1] [2].
Key Method Validation Experiments

These experiments are essential to demonstrate that your method is reliable and fit for its purpose.

  • Linearity and Range: Prepare a series of calibration standards with known concentrations of this compound, spiked into a blank matrix. Analyze them in random order and plot the peak area (relative to the internal standard) against concentration. The working range is the interval between the lowest and highest concentrations that show acceptable linearity (R² ≥ 0.990) [1] [2].
  • Limit of Detection (LOD) and Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N). Analyze a low-concentration standard and measure the S/N. LOD is typically the concentration that yields an S/N of 3:1, while LOQ corresponds to an S/N of 10:1 [1].
  • Precision (Repeatability): Analyze at least six replicates of a quality control sample (low, mid, and high concentration within your calibration range) on the same day under the same conditions. Calculate the Relative Standard Deviation of the measured concentrations. An RSD of less than 10-15% is generally acceptable, though this can be higher for very low concentrations near the LOQ [4] [1].
  • Accuracy (Recovery): Spike a known amount of this compound into a blank or pre-analyzed sample matrix. Process and analyze the spiked sample using your validated method. The recovery percentage is calculated as (Measured Concentration / Spiked Concentration) * 100%. Recovery rates of 70-120% are typically considered acceptable, depending on the matrix complexity and analyte concentration [1] [2].

References

8-Methyl-1-nonene vs other skin VOC emission rates

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Quantitative Skin VOC Emission Data

The following table consolidates key quantitative data from the search results, which can serve as a reference for the typical emission rates of various skin VOCs. Please note that emission rates can vary significantly based on experimental conditions, sampling methods, and individual physiology.

Compound Median Emission Rate (fmol cm⁻² min⁻¹) Relative Abundance in Specific Context Notes
Acetone [1] >100 (specifically, 4790) -- One of the highest emission rates from human skin.
6-Methyl-5-hepten-2-one (6-MHO) [1] [2] >100 -- High emission rate; also identified as a product of skin oil ozonolysis.
Acetaldehyde [1] >100 -- One of the highest emission rates from human skin.
N,N-dibutyl formamide [3] -- 10.8% Highly present in the group with high mosquito attraction.
Decanoic acid [3] -- 9.2% Highly present in the group with high mosquito attraction.
Decanal [3] [2] -- 5.9% Highly present in the group with high mosquito attraction; also an ozonolysis product.
Fury hydroxymethyl ketone [3] -- 2.2% Highly present in the group with low mosquito attraction; showed repellent properties.
Indole [3] -- 0.9% Highly present in the group with low mosquito attraction.
2-Hydroxy-3-methyl-2-cyclopentenone [3] -- 0.8% Highly present in the group with low mosquito attraction; showed repellent properties.
1,2-cyclopentanedione [3] -- Not specified Identified as a prominent candidate with repellent efficacy.

Detailed Experimental Protocols for Skin VOC Research

The methodologies from the search results highlight advanced techniques for sampling and analyzing skin VOCs, which are crucial for obtaining the quantitative data mentioned above.

  • Sampling Method: Used Stir Bar Sorptive Extraction (SBSE). A polydimethylsiloxane (PDMS)-coated magnetic stir bar ("Twister") was rolled on the volunteer's skin to collect volatiles [3].

  • Sample Introduction: Samples were thermally desorbed using a Thermal Desorption Unit (TDU2) and analytes were focused in a Cooled Injection System (CIS) cold trap [3].

  • GC-MS Analysis: Conducted using a high-resolution gas chromatography-mass spectrometry (HRGC-MS) system with an Orbitrap mass spectrometer. The column oven was temperature-programmed from 40°C to 230°C [3].

  • Data Integration: Data was processed with principal component analysis (PCA), volcano plot analysis, and partial least squares discriminant analysis (PLS-DA) to identify differential compounds between groups (e.g., high vs. low mosquito attraction) [3].

  • Sampling Method: Applied direct dynamic headspace sampling. Volunteers placed a forearm into a pre-conditioned Nalophan bag filled with purified air. VOCs were accumulated over 30 minutes [1].

  • Pre-concentration: A volume of gas from the sampling bag was injected into an evacuated SPME vial. Solid Phase Microextraction (SPME) was then performed automatically [1].

  • GC-MS Analysis: Analysis was performed using SPME-GC-MS. The study focused on the reliable identification and quantification of a wide range of VOCs, with calibration using gaseous multi-compound mixtures [1].

Factors Influencing Skin VOC Emissions

When comparing VOC emission rates, it is critical to consider the factors that can cause significant variability. The search results identified several key influencers:

  • Ozone Reaction: A 2025 study concluded that ozone concentration is the main driver of VOC emissions from skin, accounting for over 90% of measured variations. Human skin oil contains compounds like squalene that react with ozone to produce VOCs such as decanal and 6-MHO [2].
  • Clothing: Wearing clothing that covers more of the body can decrease VOC emissions by nearly 50% compared to minimal clothing. However, refraining from changing clothes for several days can increase total VOC emissions by about 25% [2].
  • Individual Biochemistry: Studies show significant individual variation in VOC profiles. Certain compounds are consistently associated with specific traits, such as being more or less attractive to mosquitoes, which is linked to underlying metabolic pathways like fatty acid metabolism [3].

The following diagram outlines the general workflow for conducting a skin VOC study, integrating the key methodological elements from the search results.

workflow Volunteer Recruitment Volunteer Recruitment Controlled Conditions Controlled Conditions (No perfumes, specific diet) Volunteer Recruitment->Controlled Conditions VOC Sampling VOC Sampling (SBSE, SPME, or Dynamic Headspace) Controlled Conditions->VOC Sampling Pre-concentration Pre-concentration (Thermal Desorption) VOC Sampling->Pre-concentration GC-MS Analysis GC-MS Analysis Pre-concentration->GC-MS Analysis Data Processing Data Processing (Peak Integration, Compound Identification) GC-MS Analysis->Data Processing Statistical Analysis Statistical Analysis (PCA, PLS-DA) Data Processing->Statistical Analysis Identification of Biomarkers Identification of Biomarkers or Differential Compounds Statistical Analysis->Identification of Biomarkers

References

NIST mass spectrum reference data 8-Methyl-1-nonene

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Reference Data

The table below summarizes the key identification information and experimental retention index (RI) data for 8-Methyl-1-nonene from the NIST WebBook.

Property Value
Chemical Name This compound [1] [2] [3]
Synonym 8-Methylnon-1-ene [1] [2] [3]
CAS Registry Number Not found in search results
Molecular Formula C10H20 [1] [2] [3]
Molecular Weight 140.2658 g/mol [1] [2] [3]
IUPAC Standard InChI InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h4,10H,1,5-9H2,2-3H3 [1] [2] [3]
IUPAC Standard InChIKey DMFDIYIYBVPKNT-UHFFFAOYSA-N [1] [2] [3]
Retention Index Data

The following table compiles the Kovats Retention Indices for this compound measured under different gas chromatography conditions. A retention index is a standardized value that helps identify a compound by comparing its retention time to those of known standards, typically alkanes.

Active GC Phase Column Type Temperature Program Retention Index (I) Reference
DB-5 [1] Capillary 30°C → 120°C (5°C/min) → 270°C (10°C/min) 954 [1] Zaikin and Borisov, 2002 [1]
Cross-Linked Methylsilicone [3] Capillary 40°C → 300°C (5°C/min) 955 [3] Khorasheh, Gray, et al., 1989 [3]
BPX-5 [4] Capillary 50°C (hold 5 min) → 320°C (5°C/min) 954 [4] Dickschat, Martens, et al., 2005 [4]

Experimental Protocols for Referenced Data

The methodologies from the NIST-compiled research are summarized below:

  • Zaikin and Borisov (2002): The analysis was performed using gas chromatography–mass spectrometry (GC–MS). The specific method used a DB-5 non-polar capillary column (30 m x 0.25 mm) with helium as the carrier gas. The temperature program began at 30°C, ramped to 120°C at a rate of 5°C per minute, and then to 270°C at a rate of 10°C per minute [1].
  • Khorasheh, Gray, et al. (1989): This study established a correlation for Kovats retention indices. The measurement for this compound was conducted on a non-polar cross-linked methylsilicone capillary column. The oven temperature was programmed to increase from 40°C to 300°C at a rate of 5°C per minute [3].
  • Dickschat, Martens, et al. (2005): This research focused on volatiles released by microorganisms. GC–MS analysis was carried out using a BPX-5 non-polar capillary column (25 m x 0.22 mm, 0.25 µm film thickness) with helium as the carrier gas. The temperature protocol started at 50°C with a 5-minute hold, followed by a ramp to 320°C at 5°C per minute [4].

Objective Comparison with Related Compounds

To put the properties of this compound into context, the table below compares it with its straight-chain alkene and alkane analogs.

Compound Name Molecular Formula Molecular Weight (g/mol) Typical Retention Index (RI) on Non-Polar Column
This compound C10H20 140.2658 [1] [2] [3] 954 - 955 [1] [3] [4]
1-Nonene (straight-chain) C9H18 126.2392 [5] [6] [7] ~882 - 890 [7]
Nonane (straight-chain alkane) C9H20 128.2551 [8] 900 (by definition)

This comparison shows that the branched structure of this compound increases its retention index compared to the straight-chain 1-Nonene, making it elute later under the same GC conditions, similar to how a C10 alkane would behave.

Workflow for Compound Identification

The following diagram illustrates the general experimental workflow for identifying a compound like this compound using GC-MS and the NIST database, based on the protocols from the search results.

cluster_GC_params Example GC Conditions [1] [4] Start Sample Introduction GC Gas Chromatography (GC) Separation Start->GC MS Mass Spectrometry (MS) Detection GC->MS Param1 Non-polar column (e.g., DB-5) Param2 Temperature Ramp Param3 Helium Carrier Gas Data Data Acquisition: Retention Time & Mass Spectrum MS->Data Query Database Query Data->Query Match Spectral & RI Matching Query->Match ID Compound Identification Match->ID subcluster subcluster cluster_NIST cluster_NIST

How to Access the Missing Mass Spectrum

The search results confirm that this compound is a species in the NIST database, but the mass spectrum itself is not displayed in the freely available section [1] [2] [3]. Here is how you can obtain it:

  • NIST Subscription: The complete data, including the mass spectrum, is available through NIST subscription sites [5] [8] [6]. Your institution (e.g., university, research center) may already have a subscription.
  • Alternative Source: PubChem (Compound ID 527476) is another authoritative source you can check, though the JavaScript-dependent content in the search result could not be fully accessed [9].

References

Reference Retention Index Data for 8-Methyl-1-nonene

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles the key reference data found for 8-Methyl-1-nonene, which can be used as a benchmark for validation.

Compound Name Linear Retention Index (LRI) Column Type / Active Phase Temperature Program Data Source
This compound 955 [1] Capillary / Cross-Linked Methylsilicone [1] Start: 40 °C, End: 300 °C, Rate: 5 °C/min [1] NIST WebBook (Van Den Dool and Kratz RI) [1]

Experimental Protocols for Retention Index Validation

To validate a compound's identity using retention indices, the general workflow involves analyzing the compound alongside a series of n-alkane standards under the same chromatographic conditions.

cluster_0 Example Conditions for this compound Start Start: Method Development Step1 1. Prepare n-Alkane Standards Start->Step1 Step2 2. Establish GC-MS Conditions Step1->Step2 Step3 3. Run Sample & Standards Step2->Step3 ConditionTable Column: Non-polar (e.g., Methylsilicone) Carrier Gas: Helium Temp Program: 40°C to 300°C @ 5°C/min Step2->ConditionTable Example from NIST Step4 4. Record Retention Times Step3->Step4 Step5 5. Calculate Linear Retention Index (LRI) Step4->Step5 Step6 6. Compare with Reference LRI Step5->Step6 Formula LRI = 100 × [ n + (t_analyte - t_n) / (t_(n+1) - t_n) ] Step5->Formula Uses Decision |ΔRI| ≤ 20? Step6->Decision Criteria Validation Criteria: |ΔRI| ≤ 20: Confirms identity |ΔRI| > 50: Rejects identity 20 < |ΔRI| ≤ 50: Tentative (needs more data) Step6->Criteria Apply Valid Identity Confirmed Decision->Valid Yes Invalid Identity Rejected Decision->Invalid No

Diagram title: GC-MS Retention Index Validation Workflow

Detailed Methodology
  • n-Alkane Standards: A homologous series of n-alkanes (e.g., C7 to C40) is analyzed to create a retention time calibration curve. The retention times of these standards are used to convert the sample's retention time into a unitless retention index [2].
  • GC-MS Conditions: The experimental conditions, particularly the column stationary phase and temperature program, should closely match those under which the reference data was acquired for a valid comparison [3] [1] [4]. Using a non-polar column, like the methylsilicone referenced in the NIST data, is standard practice.
  • LRI Calculation: The Linear Retention Index (LRI) is calculated using the formula in the diagram, where n is the carbon number of the alkane eluting before the analyte, t_analyte is the retention time of this compound, t_n is the retention time of the n-alkane with n carbons, and t_(n+1) is the retention time of the n-alkane with n+1 carbons [2]. This calculation interpolates the analyte's retention behavior relative to the standards.
  • Validation Criteria: After calculating the experimental LRI, it is compared to the reference value. A peer-reviewed strategy suggests that an absolute difference (|ΔRI|) of 20 index units or less strongly corroborates the identity proposed by mass spectral matching. A |ΔRI| greater than 50 generally leads to the rejection of the proposed identity, while values between 20 and 50 are considered tentative and require further investigation [5].

Key Factors Influencing Retention Index Data

When planning your validation, consider these critical factors that can cause retention index values to vary:

  • Column Characteristics: The type of column (polar vs. non-polar), its length, internal diameter, and film thickness significantly impact retention times and must be documented [3] [4].
  • Temperature Program: The retention index for a compound analyzed under a temperature ramp (LRI) can differ from one analyzed under isothermal conditions (Kováts Index) [3] [4] [2]. Always confirm which type of index your reference data represents.
  • Carrier Gas and Flow Rate: Variations in carrier gas (e.g., Helium vs. Hydrogen) and its flow rate can alter retention times. Using a constant flow mode is recommended for better reproducibility [4] [2].

References

comparing catalytic activity lipases 1-nonene epoxidation

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Protocol for 1-Nonene Epoxidation

The core chemoenzymatic epoxidation process involves the enzyme-catalyzed formation of a peroxy acid, which then reacts with 1-nonene to form the epoxide [1]. The general workflow and reaction mechanism are illustrated below.

G cluster_0 Reaction Mechanism Start Start Reaction Setup S1 Add Reactants to Solvent: • 1-Nonene • Phenylacetic Acid • Novozym 435 Start->S1 S2 Initiate Reaction: Add H₂O₂ (single step) S1->S2 S3 Incubate in Water Bath Shaker: 35°C, 250 rpm, 12 hours S2->S3 End Obtain 1-Nonene Oxide (Yield: 97-99%) S3->End M1 Enzyme (Lipase) catalyzes perhydrolysis of carboxylic acid M2 Formation of Peroxy Acid M1->M2 M3 Peroxy Acid transfers oxygen to 1-Nonene (non-enzymatic) M2->M3 M4 Formation of 1-Nonene Oxide M3->M4 M5 Carboxylic Acid is regenerated M4->M5 M5->M1

The standard protocol used in the search results is as follows [1]:

  • Biocatalyst: Novozym 435 (Immobilized CALB).
  • Solvent: Chloroform.
  • Temperature: 35°C.
  • Stirring Speed: 250 rpm.
  • Reaction Vessels: Conventional water bath shaker.
  • Key Reagents:
    • Perhydrolysis Substrate: Phenylacetic acid (8.8 mmol).
    • Oxidant: Aqueous Hydrogen Peroxide (H₂O₂, 4.4 mmol, 30% w/w concentration), added in a single step.

Optimization Data and Catalytic Performance of Novozym 435

Researchers systematically optimized the reaction conditions to achieve high yield and maintain enzyme stability. The following table summarizes the key findings.

Parameter Optimized Condition Effect on Yield & Enzyme Activity Reference
Temperature 35 °C Highest yield (97%); Higher temps cause H₂O₂ degradation & lower yield. [1] [2]
H₂O₂ Concentration 30% (w/w) Lower conc. (10%) slows reaction; higher conc. (50-60%) deactivates enzyme. [1] [2]
H₂O₂ Amount 4.4 mmol Achieved 99% yield in 20h; excess H₂O₂ leads to enzyme denaturation. [1] [2]
H₂O₂ Addition Single Step Simpler than multi-step addition, with no disadvantage in yield or enzyme stability. [1] [2]
Acid Amount 8.8 mmol Higher amounts increased reaction rate without deactivating the enzyme. [1] [2]
Stirring Speed 250 rpm Essential for enhancing mass transfer to the enzyme's active site. [1]
Catalytic Activity 190.0 U g⁻¹ Measured enzyme activity under single-step H₂O₂ addition conditions. [1] [2] [3]

Comparison with Other Lipases

While the search results provide extensive data on Novozym 435 (CALB), they offer limited direct, quantitative comparisons with other lipases for 1-nonene specifically. However, they do indicate that other lipases can be screened and used for epoxidation.

The table below summarizes the available information on other lipases with known epoxidation activity.

| Lipase (Source) | Key Characteristics for Epoxidation | Mentioned Use / Performance | | :--- | :--- | :--- | | Novozym 435 (CALB) | Extensively used; high activity and stability; used as a benchmark for screening new enzymes. | Excellent for 1-nonene: 97-99% yield under optimized conditions. | [1] [4] | | TiL (Tilletia indica) | A novel lipase mined via gene search; uses n-heptanoic acid as optimal perhydrolysis substrate. | Successfully epoxidized methyl oleate and α-pinene; performance compared to CALB templates. | [4] | | Other Lipases (e.g., from Aspergillus niger, Candida rugosa, Pseudomonas cepacia) | Reported to mediate epoxidation of alkenes, but reports of lipases with known sequences remain rare. | Mentioned as having epoxidation activity, but no specific data for 1-nonene provided. | [4] |

Key Insights for Researchers

  • Advantages of the Chemoenzymatic Method: This approach is highlighted as a more environmentally benign alternative to traditional methods that use metal catalysts or stoichiometric oxidants like m-CPBA, which can be hazardous and generate waste [1] [5].
  • Importance of Perhydrolysis Substrate: Phenylacetic acid was identified as an optimal perhydrolysis substrate because its reaction does not generate water-soluble short-chain co-products (e.g., acetic acid, methanol) that can inhibit enzyme activity, leading to improved lipase stability [1] [2].
  • Enzyme Stability Consideration: A critical challenge is balancing reaction efficiency with enzyme stability. High concentrations of H₂O₂ can rapidly deactivate the lipase, which is why controlling its concentration and addition rate is crucial [1] [6].

The available data strongly supports Novozym 435 (CALB) as a highly effective and well-characterized biocatalyst for 1-nonene epoxidation. For comparative studies, a promising direction is the screening of novel lipases like TiL, though their performance with 1-nonene specifically would require further experimental validation.

References

validation Py-GC-MS methods for hydrocarbon analysis

Author: Smolecule Technical Support Team. Date: February 2026

Py-GC-MS versus Alternative Analytical Techniques

The table below objectively compares Py-GC-MS with other prevalent techniques for hydrocarbon and microplastic analysis, highlighting their respective strengths and limitations.

Technique Analytical Principle Key Performance Metrics Best Use Cases Major Advantages Key Limitations

| Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Thermal decomposition followed by GC-MS separation and detection [1] [2] | - Mass-based quantification [3] [4]

  • LOD for PS: <1 ng [5]
  • High accuracy and repeatability with deuterated standards [1] | - Quantitative analysis of microplastics and nanoplastics [2] [4]
  • Complex environmental and biological matrices [6] [4]
  • Analysis of weathered petroleum hydrocarbons [7] | - Minimal sample preparation [8] [7]
  • Analyzes a wide range of sample types [1] [2]
  • Provides detailed compositional data on polymers and additives [1] [2] | - Destructive technique [9]
  • Complex data interpretation [2] [6]
  • Potential matrix interferences (e.g., lipids for PE) [6] | | Fourier-Transform Infrared Spectroscopy (FTIR) | Measures infrared absorption by molecular bonds [9] | - Particle number-based quantification [3]
  • Particle size detection: down to ~10-20 μm [3] [6] | - Identifying polymer types and functional groups [9]
  • Particle counting and size/shape analysis [3] | - Non-destructive analysis [9]
  • Excellent for spatial distribution via imaging [3] [9] | - Less effective for particles <10 μm [9]
  • Complex samples cause spectral interference [9]
  • Mass estimation can be inaccurate [3] | | Raman Spectroscopy | Measures inelastic scattering of monochromatic light [3] | - Particle number-based quantification [3]
  • Can detect particles >1 μm [3] | - Identification of specific molecular structures [3] | - Can achieve higher spatial resolution than FTIR [3] | - Fluorescence interference in complex samples [3] | | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass detection [7] | - Molecular-level quantification [7] | - Targeted analysis of specific, volatile hydrocarbons [7] | - Rugged and quantitative for GC-amenable compounds [7] | - Limited to a small fraction of hydrocarbons in complex samples like crude oil [7] |

Key Validation Parameters for Py-GC-MS Methods

When validating a Py-GC-MS method, several key parameters must be established to ensure the method's reliability, accuracy, and precision.

Validation Parameter Description Experimental Protocol & Data

| Detection and Quantification Limits | The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ). | - Protocol: Analyze serial dilutions of a polymer standard. LOD/LOQ are calculated based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ).

  • Data: For polystyrene nanoparticles, an LOD of 1 ± 1 ng and LOQ of 2 ± 2 ng were reported using a slow pyrolysis ramp and Selected Ion Monitoring (SIM) [5]. | | Recovery | Measure of the extraction and analytical efficiency, indicating what percentage of a spiked analyte is recovered. | - Protocol: Spike a known amount of standard polymer into a blank matrix (e.g., Milli-Q water, pre-cleaned soil, or biological tissue). Process the sample and calculate recovery by comparing measured vs. spiked concentration.
  • Data: Recoveries vary significantly with matrix and polymer. In human blood, recoveries ranged from 7% to 109%, with surface-modified polystyrene showing improved recovery (52% vs. 17%) [6]. For PAHs in soil, Py-GC-MS showed high recovery comparable to KOH digestion [8]. | | Linearity | The ability of the method to obtain test results proportional to the concentration of the analyte. | - Protocol: Prepare a calibration curve using at least four concentrations of the standard polymer. The curve should be linear with a correlation coefficient (R²) >0.99.
  • Data: Calibration is typically done with solid standards (e.g., 0.4–4.0 mg of polymer mixed with CaCO₃) as polymers cannot be solubilized in water [2]. A novel proposal suggests using polymer solutions in organic solvents for more accurate and linear calibration curves [4]. | | Repeatability (Precision) | The closeness of agreement between independent results obtained under the same conditions. | - Protocol: Analyze multiple replicates (n≥5) of the same sample on the same day (intra-day) and on different days (inter-day). Precision is expressed as relative standard deviation (RSD%).
  • Data: Method repeatability is evaluated by analyzing the same polymer concentration over different days, ensuring consistent pyrogram profiles and quantification results [2]. | | Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of interfering components. | - Protocol: Analyze blank matrices and samples to check for overlapping peaks from matrix interferences at the target ions.
  • Data: A major challenge is matrix interference. For example, lipids in blood decompose into the same alkanes/alkenes as polyethylene, causing false positives [6]. Thermal desorption before pyrolysis (e.g., at 300°C) can remove volatile interferents [4]. Using multiple characteristic pyrolysis products (one for quantification, 2-3 for qualification) improves specificity [4]. |

Experimental Protocols for Py-GC-MS Analysis

The following workflow and protocols summarize key steps for a standardized Py-GC-MS analysis of hydrocarbons and microplastics.

G cluster_1 Sample Preparation (Matrix Dependent) cluster_2 Py-GC-MS Analysis Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Calibration Calibration Sample Preparation->Calibration Water: Filtration Water: Filtration Sample Preparation->Water: Filtration Soil/Sediment: \nDigestion & Density Separation Soil/Sediment: Digestion & Density Separation Sample Preparation->Soil/Sediment: \nDigestion & Density Separation Biological Tissue: \nProtein/Lipid Removal Biological Tissue: Protein/Lipid Removal Sample Preparation->Biological Tissue: \nProtein/Lipid Removal Atmospheric: \nDirect Analysis (Low Matrix) Atmospheric: Direct Analysis (Low Matrix) Sample Preparation->Atmospheric: \nDirect Analysis (Low Matrix) Py-GC-MS Analysis Py-GC-MS Analysis Calibration->Py-GC-MS Analysis Data Processing & Reporting Data Processing & Reporting Py-GC-MS Analysis->Data Processing & Reporting Thermal Desorption \n(e.g., 300°C) Thermal Desorption (e.g., 300°C) High-Temp Pyrolysis \n(e.g., 600°C) High-Temp Pyrolysis (e.g., 600°C) Thermal Desorption \n(e.g., 300°C)->High-Temp Pyrolysis \n(e.g., 600°C) GC Separation & \nMS Detection GC Separation & MS Detection High-Temp Pyrolysis \n(e.g., 600°C)->GC Separation & \nMS Detection

Sample Preparation Protocols
  • Environmental Samples (Water, Soil, Sediment): Water samples are filtered onto non-plastic membranes [4]. Soil and sediment require density separation (e.g., using ZnCl₂ solution) and enzymatic or oxidative digestion to remove organic matter and salts [3] [4].
  • Biological Samples (Blood, Tissues): A rigorous multi-step clean-up is critical. This involves proteinase K or other enzymes to digest proteins, and solvents to remove lipids, which are a major source of interference for polymers like PE [6].
  • Atmospheric Samples: These often have low matrix content and can be analyzed directly, but care must be taken to use non-plastic sampling materials to avoid contamination [4].
Calibration & Quantification
  • Standard Curve Preparation: The conventional method uses finely weighed solid polymer standards mixed with an inert material like CaCO₃ [2]. A more advanced and recommended approach is to dissolve the polymer in an appropriate organic solvent to create a homogeneous solution for gradient dilution, which improves accuracy and linearity [4].
  • Internal Standards: Use of deuterated (e.g., d5-PS) or fluorinated internal standards is highly recommended to correct for variations during analysis and improve quantification accuracy [1] [6].
Pyrolysis and Analysis Parameters
  • Thermal Desorption: A pre-pyrolysis thermal desorption step (e.g., at 300°C) is recommended to remove volatile contaminants and additives, reducing background interference [4].
  • Pyrolysis Temperature: A standard furnace temperature is 600 ± 50 °C [2] [4]. Some methods use a slow, ramped temperature profile for better control, especially for nanoplastics or complex materials like weathered oil [7] [5].
  • Data Acquisition: Operate the MS in Selected Ion Monitoring (SIM) mode for highest sensitivity when targeting specific polymers [5]. Use multiple characteristic ions for each polymer—one quantitative ion and two or three qualitative ions—to ensure confident identification [4].

Expert Recommendations and Future Directions

To enhance the reliability and adoption of Py-GC-MS, experts recommend focusing on several key areas:

  • Standardization: There is a strong push to standardize protocols for sample preparation, calibration, and data processing to ensure data comparability across different laboratories [4].
  • Combined Use with FTIR: For a comprehensive analysis, using Py-GC-MS (for mass quantification and polymer identification) alongside FTIR (for particle count, size, and shape) is highly recommended, as the techniques are complementary [3] [2] [9].
  • Advanced Data Processing: Leveraging multivariate statistics, machine learning, and artificial intelligence (AI) can help manage complex data, resolve overlapping pyrograms, and remove matrix background interference [4].

References

×

XLogP3

5.4

Exact Mass

140.156500638 g/mol

Monoisotopic Mass

140.156500638 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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